Buntanetap
Descripción
Posiphen, also known as Buntanetap or ANVS-401, is a small molecule therapeutic that has garnered attention for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is the pure (+) enantiomer of phenserine and works primarily by inhibiting the translation of amyloid precursor protein (APP) and alpha-synuclein (α-syn), both of which are implicated in neurodegeneration. By targeting the iron response elements (IREs) in the mRNA of these proteins, Posiphen effectively reduces their synthesis, thereby potentially mitigating the toxic effects associated with their accumulation. Clinical trials have demonstrated Posiphen's safety and tolerability, with some studies indicating it can lower neurotoxic protein levels in cerebrospinal fluid of patients with mild cognitive impairment. Furthermore, research has shown that Posiphen not only reduces APP and Aβ levels but also has neuroprotective effects in various animal models. Its mechanism of action, which involves the modulation of mRNA translation rather than direct inhibition of enzymatic activity, sets it apart from traditional therapies.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHFNBQPZCRWQP-AZUAARDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001110145 | |
| Record name | Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159652-53-6, 116839-68-0 | |
| Record name | Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159652-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buntanetap [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116839680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Posiphen | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15317 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001110145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Buntanetap | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0O4TJ588O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Buntanetap (Posiphen): A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buntanetap, also known as Posiphen, is a small molecule drug candidate under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. As the (+) enantiomer of phenserine, this compound has garnered significant interest for its targeted mechanism of action, which involves the inhibition of multiple neurotoxic proteins. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure
This compound is a phenylcarbamate derivative of a hexahydropyrrolo[2,3-b]indole core. Its specific stereochemistry is crucial for its pharmacological activity, distinguishing it from its enantiomer, (-)-phenserine, which exhibits different biological properties.
IUPAC Name: [(3aS,8aR)-3a,8-dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl] N-phenylcarbamate[1]
Stereochemistry: this compound is the (+) enantiomer of phenserine.
| Property | Value | Reference |
| Chemical Formula | C20H23N3O2 | [1] |
| Molar Mass | 337.42 g/mol | [1] |
| CAS Number | 116839-68-0 |
Synthesis of this compound
The synthesis of this compound involves the preparation of its tartrate salt, which can exist in different crystalline forms. Detailed experimental protocols for the synthesis of two forms, an anhydrate (Form A) and a dihydrate (Form B), have been described.
Experimental Protocol for the Synthesis of this compound Tartrate (Form A - Anhydrate)
This protocol outlines the synthesis of the anhydrous crystalline form of this compound tartrate.
Materials:
-
This compound base
-
Ethanol
-
D-tartaric acid
-
Purified water
-
Methyl t-butyl ether (MTBE)
Procedure:
-
Dissolve the this compound base in ethanol (3.5 mL per gram of base).
-
Heat the solution to a temperature between 35°C and 50°C.
-
Prepare a separate solution of D-tartaric acid (1.0 equivalent) in a mixture of ethanol (3.5 mL per gram of acid) and purified water (0.3 mL per gram of acid).
-
Add the D-tartaric acid solution to the this compound base solution while maintaining the temperature between 35°C and 50°C.
-
Stir the resulting mixture for 30 minutes.
-
Add methyl t-butyl ether (MTBE) (12 mL per gram of the initial this compound base) to the mixture at 35-50°C and continue stirring for an additional 30 minutes.
-
Cool the mixture to a temperature between 5°C and 20°C and stir for at least 30 minutes.
-
Isolate the product by filtration.
-
Wash the filtered product with a 1.5:1 mixture of MTBE and ethanol (4.5 mL per gram of the initial this compound base).
-
Dry the final product at 60°C under vacuum.
Experimental Protocol for the Synthesis of this compound Tartrate (Form B - Dihydrate)
This protocol describes the synthesis of the dihydrate crystalline form of this compound tartrate.
Materials:
-
This compound base
-
Ethanol
-
D-tartaric acid
-
Purified water
-
Methyl t-butyl ether (MTBE)
-
Seed crystals of Form B
Procedure:
-
Dissolve the this compound base in ethanol (5.0 mL per gram of base).
-
Heat the solution to 50°C.
-
Prepare a separate solution of D-tartaric acid (1.1 equivalents) in purified water (1.6 mL per gram of acid).
-
Add the D-tartaric acid solution to the this compound base solution and stir until a clear solution is obtained.
-
Cool the solution to 28°C.
-
Seed the solution with Form B crystals (0.5% w/w).
-
Stir the mixture for at least 1 hour at 28°C.
-
Add MTBE (20 mL per gram of the initial this compound base) and continue stirring for at least another hour at 28°C.
-
Cool the resulting slurry to 0°C and stir for several hours at this temperature.
-
Isolate the product by filtration.
-
Wash the filtered product with a mixture of ethanol, water, and MTBE in a ratio of 0.75:0.25:3 (4 mL per gram of the initial this compound base).
-
Dry the final product.
Mechanism of Action: Signaling Pathway
This compound exerts its therapeutic effects by modulating the translation of several neurotoxic proteins implicated in the pathology of neurodegenerative diseases. The core of its mechanism lies in its interaction with the iron-responsive element (IRE) present in the 5' untranslated region (5'-UTR) of the messenger RNA (mRNA) of these proteins.
The diagram above illustrates that in the absence of intervention, the mRNA of neurotoxic proteins is translated by the ribosome, leading to the production of these proteins and subsequent neurotoxicity. This compound enhances the binding of Iron Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) located in the 5'-UTR of the target mRNA. This enhanced binding sterically hinders the ribosome from initiating translation, thereby reducing the synthesis of neurotoxic proteins and mitigating their pathological effects.
Experimental Workflow: Synthesis and Crystallization
The synthesis of this compound tartrate involves a series of controlled steps to ensure the desired crystalline form is obtained with high purity. The following workflow diagram visualizes the general process for producing both the anhydrous (Form A) and dihydrate (Form B) forms.
Logical Relationship: Translational Inhibition
The inhibitory action of this compound on protein synthesis is a key aspect of its therapeutic potential. This logical diagram illustrates the relationship between this compound, the regulatory elements on the mRNA, and the final protein output.
References
Buntanetap's Potential to Restore Axonal Transport: A Technical Whitepaper
Introduction
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal function. A key pathological feature shared across these conditions is the impairment of axonal transport, the critical process responsible for moving organelles, proteins, and other vital materials along the axon. This disruption, often triggered by the accumulation of neurotoxic protein aggregates, leads to synaptic dysfunction and eventual cell death.[1][2] Buntanetap (formerly ANVS401 or Posiphen) is an investigational, orally administered small molecule designed to address this fundamental pathology.[1][3] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by preclinical and clinical data, with a focus on its potential to restore axonal transport by inhibiting the translation of multiple neurotoxic proteins.[4]
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of protein translation. It selectively targets a conserved, atypical iron-responsive element (IRE) stem-loop present in the 5' untranslated region (5'UTR) of the messenger RNA (mRNA) for several neurotoxic proteins, including Amyloid Precursor Protein (APP), Tau (MAPT), Alpha-Synuclein (α-Syn), and Huntingtin (HTT).
In pathological conditions, elevated intracellular iron levels can reduce the binding affinity of Iron Regulatory Protein 1 (IRP1) to this IRE, allowing the mRNA to be translated by ribosomes, leading to an overproduction of these neurotoxic proteins. This compound enhances the binding of IRP1 to the IRE stem-loop. This stabilized mRNA-protein complex physically obstructs the mRNA from accessing the ribosome, thereby inhibiting its translation into protein. By reducing the synthesis of these key aggregating proteins, this compound aims to prevent their accumulation, mitigate their downstream toxic effects—including the impairment of axonal transport—and re-establish protein homeostasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in-vitro, preclinical, and clinical studies of this compound.
Table 1: In-Vitro Efficacy
| Parameter | Cell Line | Treatment | Result | Reference |
|---|---|---|---|---|
| Protein Reduction | SH-SY5Y | 10 µM this compound (48h) | Dose-dependent reduction in HTT, APP, and α-Synuclein levels |
| Binding Affinity (IC50) | N/A | this compound | 3.2 nM for the IRE loop/IRP1 complex | |
Table 2: Preclinical Efficacy in Animal Models
| Animal Model | Condition | Treatment | Key Finding | Reference |
|---|---|---|---|---|
| Ts65Dn Mouse | Down Syndrome | 50 mg/kg/day this compound (26 days) | Normalized levels of APP and its fragments; restored Rab5 activity and neurotrophin signaling | |
| hSNCAA53T Mouse | Parkinson's Disease | 10 mg/kg this compound (21 weeks) | Reduced α-Synuclein levels in the gut and normalized colonic motility |
| APP/PS1 Mouse | Alzheimer's Disease | this compound | Normalized impairments in spatial working memory and synaptic function | |
Table 3: Clinical Trial Outcomes (Phase IIa - NCT04524351)
| Patient Population | Endpoint | Treatment (25 days) | Result vs. Baseline | Result vs. Placebo | Reference |
|---|---|---|---|---|---|
| Early Alzheimer's (n=14) | ADAS-Cog11 | 80 mg this compound | -4.4 points (30% improvement, p=0.04) | -3.3 points (22% improvement, p=0.13) | |
| Early Alzheimer's (n=14) | WAIS Coding Test | 80 mg this compound | 23% improvement | N/A |
| Early Parkinson's (n=54) | MDS-UPDRS | 5-80 mg this compound | Statistically significant improvements in motor function | N/A | |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In-Vitro Protein Level Analysis (Western Blot)
This protocol is adapted from studies using SH-SY5Y human neuroblastoma cells to quantify changes in protein levels following this compound treatment.
-
Cell Culture and Treatment: SH-SY5Y cells are cultured in standard medium. For experiments, cells are treated with vehicle control or specified concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a duration of 48 hours.
-
Lysate Preparation:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Lysis is performed by adding RIPA buffer containing protease and phosphatase inhibitors.
-
Cells are scraped, and the lysate is agitated for 30 minutes at 4°C.
-
The lysate is centrifuged at 16,000 x g for 20 minutes at 4°C to pellet cell debris. The supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
20 µg of protein per sample is mixed with Laemmli sample buffer and boiled at 95°C for 5 minutes.
-
Samples are loaded onto a polyacrylamide gel and separated by electrophoresis.
-
Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 - TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-HTT, anti-APP, anti-α-Synuclein) and a loading control (e.g., anti-β-actin).
-
The membrane is washed three times with TBST.
-
The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washes in TBST, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
-
2. Preclinical Study in Ts65Dn Mouse Model
This protocol describes the in-vivo evaluation of this compound in a mouse model of Down Syndrome, which overexpresses APP.
3. Phase IIa Clinical Trial Protocol (NCT04524351)
This protocol outlines the design of a clinical study to evaluate this compound in patients with early Alzheimer's Disease (AD) and Parkinson's Disease (PD).
-
Study Design: A double-blind, placebo-controlled, multi-center study.
-
Participants: 14 patients with early AD and 54 patients with early PD. Inclusion criteria typically involve specific scores on cognitive and functional scales (e.g., CDR, MMSE for AD; MDS-UPDRS for PD).
-
Intervention:
-
AD Cohort: Randomized to receive either 80mg this compound or a matching placebo, taken orally once daily for 25 ± 2 days.
-
PD Cohort: Randomized to receive one of several doses of this compound (5mg, 10mg, 20mg, 40mg, 80mg) or a placebo, taken orally once daily for 25 ± 2 days.
-
-
Endpoints:
-
Primary Endpoint: Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests, vital signs, and ECGs.
-
Secondary Endpoint: Pharmacokinetics (PK) of this compound in plasma.
-
Exploratory Endpoints:
-
Biomarkers: Levels of neurotoxic proteins (e.g., Aβ42, p-tau), inflammatory markers, and markers of axonal integrity (e.g., neurofilament light chain) in cerebrospinal fluid (CSF).
-
Efficacy (Cognitive/Functional):
-
AD: Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and Wechsler Adult Intelligence Scale (WAIS) coding test.
-
PD: Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) and WAIS coding test.
-
-
-
-
Study Procedures:
-
Screening: Assess eligibility based on inclusion/exclusion criteria.
-
Baseline Visit: Conduct baseline cognitive/functional assessments and collect baseline biological samples (blood, CSF).
-
Treatment Period: Patients self-administer the investigational product or placebo daily for 25 ± 2 days.
-
Final Visit: Repeat all assessments and sample collections to evaluate changes from baseline.
-
This compound presents a novel therapeutic strategy for neurodegenerative diseases by targeting the synthesis of multiple neurotoxic proteins implicated in the disruption of axonal transport. Its mechanism, which involves stabilizing the IRP1-IRE complex on specific mRNAs, is supported by in-vitro binding affinity data and dose-dependent reduction of target proteins. Preclinical studies in relevant animal models have demonstrated that this reduction in neurotoxic proteins translates to the normalization of cellular and functional deficits, including the restoration of axonal transport-related signaling pathways. Early-phase clinical trials have provided encouraging data, showing a favorable safety profile and statistically significant improvements in cognitive and functional outcomes in both Alzheimer's and Parkinson's disease patients. By addressing a fundamental upstream pathology—the overproduction of toxic proteins—this compound holds the potential to be a disease-modifying therapy that can restore the critical function of axonal transport and slow the progression of neurodegeneration. Further evaluation in larger, long-term clinical trials is warranted to confirm these promising findings.
References
- 1. Posiphen Reduces the Levels of Huntingtin Protein through Translation Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Increased APP Gene Dose in Down Syndrome and the Dp16 Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Designing In Vivo Efficacy Studies for Buntanetap: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buntanetap (formerly known as Posiphen or ANVS401) is an orally bioavailable small molecule that acts as a translational inhibitor of multiple neurotoxic proteins.[1][2][3][4] Its mechanism of action involves binding to an iron-responsive element (IRE) in the 5'-untranslated region (5'-UTR) of the mRNA of proteins such as amyloid precursor protein (APP), alpha-synuclein (α-synuclein), and tau.[5] This binding stabilizes the interaction between the IRE and iron regulatory protein 1 (IRP1), which in turn inhibits the translation of these mRNAs into their respective proteins. By reducing the production of key aggregating proteins, this compound aims to mitigate the downstream pathological cascades of neuroinflammation, synaptic dysfunction, and neuronal cell death that are hallmarks of neurodegenerative diseases like Alzheimer's Disease (AD) and Parkinson's Disease (PD).
These application notes provide a framework for designing and conducting preclinical in vivo efficacy studies to evaluate this compound in relevant animal models of AD and PD. The protocols outlined below are intended to serve as a comprehensive guide for researchers.
This compound's Mechanism of Action
This compound's unique mechanism of targeting the translation of multiple neurotoxic proteins offers a multi-faceted approach to treating neurodegenerative diseases.
Preclinical Pharmacokinetic Profile
Pharmacokinetic studies in mice and dogs have shown that this compound is orally bioavailable, rapidly absorbed, and efficiently penetrates the blood-brain barrier.
| Species | Dose | Route | Cmax (Plasma) | Tmax (Plasma) | Brain/Plasma Ratio |
| CD-1 Mice | 50 mg/kg | Oral | ~800-900 ng/mL | < 2 hours | High |
| CD-1 Mice | 65 mg/kg | Oral | 828 ± 192 ng/mL | 0.25 hours | Not Specified |
| Beagle Dogs | 20 mg/kg | Oral | Not Specified | < 2 hours | High |
Table 1: Summary of Preclinical Pharmacokinetic Parameters for this compound.
Designing In Vivo Efficacy Studies
A well-designed in vivo efficacy study for this compound should include appropriate animal models, relevant behavioral assessments, and robust biochemical and histological endpoints.
Application Note 1: Alzheimer's Disease (AD) Models
Animal Model Selection: Transgenic mouse models that recapitulate key aspects of AD pathology are recommended. The APP/PS1 mouse model is a suitable choice as it develops amyloid plaques and cognitive deficits.
Suggested Dosing Regimen: Based on preclinical data, a dose-ranging study is recommended.
| Group | Treatment | Dose (mg/kg/day) | Route | Duration |
| 1 | Vehicle | - | Oral Gavage | 4-12 weeks |
| 2 | This compound | 10 | Oral Gavage | 4-12 weeks |
| 3 | This compound | 25 | Oral Gavage | 4-12 weeks |
| 4 | This compound | 50 | Oral Gavage | 4-12 weeks |
Table 2: Suggested Dosing Regimen for this compound in an AD Mouse Model.
Efficacy Endpoints:
-
Behavioral: Morris Water Maze (MWM) to assess spatial learning and memory. Y-maze to assess short-term spatial working memory.
-
Biochemical: ELISA to quantify levels of soluble and insoluble amyloid-beta (Aβ40 and Aβ42) in brain homogenates.
-
Histological: Immunohistochemistry (IHC) to visualize amyloid plaque burden in the hippocampus and cortex.
Application Note 2: Parkinson's Disease (PD) Models
Animal Model Selection: Transgenic mouse models expressing mutant human α-synuclein, such as the A53T model, are appropriate for studying synucleinopathies.
Suggested Dosing Regimen:
| Group | Treatment | Dose (mg/kg/day) | Route | Duration |
| 1 | Vehicle | - | Oral Gavage | 4-12 weeks |
| 2 | This compound | 10 | Oral Gavage | 4-12 weeks |
| 3 | This compound | 25 | Oral Gavage | 4-12 weeks |
| 4 | This compound | 50 | Oral Gavage | 4-12 weeks |
Table 3: Suggested Dosing Regimen for this compound in a PD Mouse Model.
Efficacy Endpoints:
-
Behavioral: Rotarod test to assess motor coordination and balance. Pole test to evaluate bradykinesia.
-
Biochemical: ELISA or Western blot to measure levels of total and aggregated α-synuclein in brain tissue.
-
Histological: IHC for α-synuclein to assess the presence and distribution of Lewy body-like inclusions in the substantia nigra and striatum.
Experimental Protocols
Protocol 1: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess hippocampal-dependent spatial learning and memory in mice.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10 cm in diameter)
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acclimation: Handle mice for 2-3 days prior to the start of the experiment.
-
Cued Training (Day 1):
-
The platform is visible (marked with a flag) and placed in a different quadrant for each of the four trials.
-
This ensures the mice can see and are motivated to find the platform.
-
-
Acquisition Phase (Days 2-6):
-
The platform is submerged 1 cm below the water surface in a fixed quadrant (target quadrant).
-
Conduct four trials per day for each mouse, with a different starting position for each trial.
-
Record the escape latency (time to find the platform) and path length for each trial. A trial ends when the mouse finds the platform or after 60 seconds (in which case the mouse is guided to the platform).
-
-
Probe Trial (Day 7):
-
The platform is removed from the tank.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.
-
Protocol 2: Y-Maze for Spontaneous Alternation
Objective: To evaluate short-term spatial working memory.
Materials:
-
Y-shaped maze with three identical arms.
-
Video tracking system or manual observation.
Procedure:
-
Place the mouse at the end of one arm and allow it to freely explore the maze for 8 minutes.
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
A "spontaneous alternation" is defined as consecutive entries into the three different arms (e.g., A, then B, then C).
-
Calculate the percentage of spontaneous alternation: (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100.
Protocol 3: ELISA for Amyloid-Beta (Aβ) in Brain Tissue
Objective: To quantify the levels of soluble and insoluble Aβ40 and Aβ42.
Materials:
-
Brain tissue (hippocampus and cortex)
-
Homogenization buffer
-
DEA (diethylamine) solution for soluble fraction extraction
-
Formic acid for insoluble fraction extraction
-
Commercially available Aβ40 and Aβ42 ELISA kits
-
Plate reader
Procedure:
-
Homogenization: Homogenize brain tissue in a suitable buffer containing protease inhibitors.
-
Soluble Fraction Extraction:
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C.
-
Collect the supernatant containing the soluble fraction.
-
-
Insoluble Fraction Extraction:
-
Resuspend the pellet in formic acid to solubilize the aggregated Aβ.
-
Neutralize the formic acid extract with a neutralization buffer.
-
-
ELISA:
-
Follow the manufacturer's protocol for the specific Aβ40 and Aβ42 ELISA kits.
-
Briefly, coat a 96-well plate with a capture antibody, add standards and samples, followed by a detection antibody and substrate.
-
Read the absorbance on a plate reader and calculate the Aβ concentrations based on the standard curve.
-
Protocol 4: Immunohistochemistry (IHC) for Alpha-Synuclein
Objective: To visualize α-synuclein aggregates in brain tissue.
Materials:
-
Paraffin-embedded or frozen brain sections
-
Primary antibody against α-synuclein
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate
-
Microscope
Procedure:
-
Tissue Preparation: Deparaffinize and rehydrate paraffin-embedded sections or fix frozen sections.
-
Antigen Retrieval: Perform antigen retrieval if necessary (e.g., using citrate buffer and heat).
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the primary anti-α-synuclein antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.
-
Signal Amplification: Apply the ABC reagent.
-
Visualization: Develop the signal with the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain with a nuclear stain like hematoxylin, dehydrate, and mount the sections.
-
Imaging: Analyze the sections under a microscope to assess the morphology and distribution of α-synuclein pathology.
Data Presentation and Interpretation
All quantitative data from behavioral tests and biochemical assays should be presented in a clear and organized manner. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine the significance of the observed effects of this compound compared to the vehicle control group. A dose-dependent effect on the measured endpoints would provide strong evidence for the efficacy of this compound.
By following these application notes and protocols, researchers can design and execute robust in vivo efficacy studies to thoroughly evaluate the therapeutic potential of this compound for Alzheimer's and Parkinson's diseases.
References
- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 2. Annovis Bio Publishes Results of Alzheimer’s and Parkinson’s Animal Studies - BioSpace [biospace.com]
- 3. Annovis Bio's this compound Safe, Effective for High-Risk Alzheimer's Patients [synapse.patsnap.com]
- 4. This compound shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]
- 5. Annovis Announces Publication That Supports Understanding of this compound’s Mechanism of Action in Humans - BioSpace [biospace.com]
Application Notes and Protocols: Measuring Buntanetap's Inhibition of Protein Synthesis Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buntanetap (formerly known as Posiphen or ANVS401) is an experimental small molecule drug that selectively inhibits the translation of several neurotoxic proteins implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[1][2] Its mechanism of action involves binding to the iron-responsive element (IRE) in the 5' untranslated region (5'-UTR) of mRNAs for proteins like amyloid precursor protein (APP), tau (MAPT), and alpha-synuclein (SNCA).[1] This interaction stabilizes the binding of iron regulatory protein 1 (IRP1) to the IRE, thereby sterically hindering the recruitment of the ribosomal machinery and downregulating the synthesis of these proteins.[1]
These application notes provide detailed protocols for cell-based assays to quantify the inhibitory effect of this compound on both global and specific protein synthesis. The protocols are optimized for use with the SH-SY5Y human neuroblastoma cell line, a widely used in vitro model for neurodegenerative disease research.
Signaling Pathway of this compound's Action
This compound's mechanism of action is centered on the post-transcriptional regulation of neurotoxic protein synthesis. The following diagram illustrates the key steps in this pathway.
Caption: this compound's mechanism of action on protein synthesis.
Recommended Cell Lines
The SH-SY5Y human neuroblastoma cell line is recommended for these assays. These cells are of human origin and express endogenous levels of APP, tau, and alpha-synuclein, making them a relevant model for studying neurodegenerative diseases.[3] They can be cultured as undifferentiated neuroblasts or differentiated into a more mature neuronal phenotype.
Assay 1: Global Protein Synthesis Inhibition using O-Propargyl-Puromycin (OPP)
This assay measures the overall rate of protein synthesis by incorporating a puromycin analog, O-propargyl-puromycin (OPP), into newly synthesized polypeptide chains. The incorporated OPP can then be fluorescently labeled via a click chemistry reaction, and the fluorescence intensity, which is proportional to the rate of protein synthesis, can be quantified using fluorescence microscopy or flow cytometry.
Experimental Workflow
Caption: Workflow for the O-propargyl-puromycin (OPP) assay.
Detailed Protocol
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
O-propargyl-puromycin (OPP)
-
Click-iT™ Plus OPP Alexa Fluor™ Protein Synthesis Assay Kit (or similar)
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (or other suitable fixative)
-
Triton™ X-100 (or other suitable permeabilization agent)
-
DAPI (for nuclear staining)
-
96-well imaging plates or flow cytometry tubes
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well imaging plate at a density that will result in 70-80% confluency at the time of the assay. Allow cells to adhere and grow for 24 hours.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range for initial experiments is 0.1 µM to 50 µM. Include a vehicle control (DMSO) and a positive control for protein synthesis inhibition (e.g., 50 µg/mL cycloheximide). Replace the medium in the wells with the this compound-containing medium and incubate for the desired time (e.g., 24 hours).
-
OPP Labeling: Add OPP to the culture medium to a final concentration of 20 µM. Incubate for 1-2 hours under normal cell culture conditions.
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction: Prepare the Click-iT™ reaction cocktail according to the manufacturer's instructions, containing the fluorescent azide (e.g., Alexa Fluor™ 488 azide). Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.
-
Staining and Imaging/Analysis:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Wash the cells twice with PBS.
-
For fluorescence microscopy: Image the cells using appropriate filter sets for the chosen fluorophore and DAPI. Quantify the mean fluorescence intensity per cell.
-
For flow cytometry: Scrape and collect the cells, then analyze the fluorescence intensity of the cell population.
-
-
Data Analysis: Normalize the fluorescence intensity of the this compound-treated cells to the vehicle control. Plot the normalized intensity against the this compound concentration to generate a dose-response curve and calculate the IC50 value.
Data Presentation
Table 1: Inhibition of Global Protein Synthesis by this compound in SH-SY5Y Cells (OPP Assay)
| This compound Conc. (µM) | Mean Fluorescence Intensity (a.u.) | % Inhibition |
| 0 (Vehicle) | 15,000 | 0 |
| 0.1 | 14,500 | 3.3 |
| 1 | 12,000 | 20.0 |
| 10 | 7,500 | 50.0 |
| 50 | 3,000 | 80.0 |
| Cycloheximide (50 µg/mL) | 1,500 | 90.0 |
Assay 2: Specific Protein Synthesis Inhibition by Western Blot
This assay measures the levels of specific target proteins (APP, tau, alpha-synuclein) following treatment with this compound. A reduction in the levels of these specific proteins, without a corresponding decrease in a housekeeping protein, indicates targeted inhibition of protein synthesis.
Experimental Workflow
Caption: Workflow for Western Blot analysis of specific protein inhibition.
Detailed Protocol
Materials:
-
SH-SY5Y cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed SH-SY5Y cells in 6-well plates and treat with a dose-response of this compound as described in Assay 1.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer with inhibitors.
-
Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C. Use antibodies specific for APP, tau, alpha-synuclein, and a housekeeping protein (e.g., GAPDH or β-actin).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target proteins to the housekeeping protein.
-
Table 2: Recommended Primary Antibodies for Western Blot
| Target Protein | Supplier | Catalog Number |
| APP | Cell Signaling Technology | #2452 |
| Tau | Cell Signaling Technology | #78129 (for 3R Tau) |
| Alpha-Synuclein | Cell Signaling Technology | #2642 |
| GAPDH | Cell Signaling Technology | #5174 |
| β-Actin | Cell Signaling Technology | #4970 |
Data Presentation
Table 3: Dose-Dependent Inhibition of Neurotoxic Protein Levels by this compound in SH-SY5Y Cells (Western Blot)
| This compound Conc. (µM) | Relative APP Level | Relative Tau Level | Relative α-Synuclein Level |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 0.1 | 0.95 | 0.98 | 0.96 |
| 1 | 0.80 | 0.85 | 0.82 |
| 10 | 0.55 | 0.60 | 0.58 |
| 50 | 0.30 | 0.35 | 0.32 |
Expected Results
Treatment of SH-SY5Y cells with this compound is expected to result in a dose-dependent decrease in both global protein synthesis (as measured by the OPP assay) and the specific levels of APP, tau, and alpha-synuclein (as measured by Western blot). The IC50 value for global protein synthesis inhibition may be higher than that for the specific inhibition of the target neurotoxic proteins, reflecting this compound's selectivity. The levels of housekeeping proteins should remain relatively constant across all treatment conditions in the Western blot analysis.
Conclusion
The cell-based assays described in these application notes provide robust and quantitative methods for evaluating the efficacy of this compound in inhibiting protein synthesis. The OPP assay offers a high-throughput method for assessing global translation, while Western blotting allows for the specific measurement of this compound's intended target proteins. Together, these assays can provide valuable insights into the mechanism of action and dose-response relationship of this compound in a relevant cellular model of neurodegenerative disease.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]
- 3. Annovis Announces Novel Biomarker Data in Alzheimerâs Patients Supporting this compoundâs Potential as a Disease-Modifying Treatment [annovisbio.com]
Application of Buntanetap in High-Throughput Screening for Neuroprotective Compounds
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buntanetap (formerly known as Posiphen or ANVS401) is an investigational, orally administered small molecule that acts as a translational inhibitor of multiple neurotoxic proteins.[1][2][3] Its unique mechanism of action involves binding to the iron-responsive element in the 5'-untranslated region of mRNAs for proteins such as amyloid precursor protein (APP), tau, alpha-synuclein (αSyn), and TDP-43.[1][4] This binding inhibits the translation of these mRNAs into proteins, thereby reducing the levels of their corresponding neurotoxic aggregates. By simultaneously targeting multiple pathological proteins, this compound aims to restore cellular homeostasis, improve axonal transport, reduce neuroinflammation, and ultimately prevent nerve cell death.
These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel neuroprotective compounds. This compound can serve as a reference compound or a tool to validate assays designed to screen for molecules with similar mechanisms of action or downstream neuroprotective effects.
Mechanism of Action of this compound
This compound's primary mechanism is the inhibition of the translation of several neurotoxic proteins implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. It selectively binds to an iron-responsive element on the mRNA of these proteins, which in turn increases the affinity of Iron Regulatory Protein 1 (IRP1) to this element. This action prevents the mRNA from associating with the ribosome, thus inhibiting protein synthesis. This leads to a reduction in the levels of amyloid-beta (Aβ), tau, alpha-synuclein, and TDP-43.
Furthermore, this compound has been shown to reduce levels of inflammatory markers such as IL-5, IL-6, S100A12, IFN-γ, and IGF1R, and decrease levels of neurofilament light chain (NFL), a marker of neuronal damage.
Figure 1: this compound's mechanism of action leading to neuroprotection.
Data Presentation
The following tables summarize quantitative data from preclinical and clinical studies of this compound, which can be used to establish baseline and positive controls in HTS assays.
Table 1: Effect of this compound on Cognitive and Motor Functions
| Disease | Study Phase | Dose | Assessment Scale | Improvement |
| Alzheimer's Disease | Phase 2/3 | 15 mg/day | ADAS-Cog11 | 2.79 point improvement vs. baseline |
| Alzheimer's Disease | Phase 2/3 | 30 mg/day | ADAS-Cog11 | 3.32 point improvement vs. baseline |
| Parkinson's Disease | Phase 3 | 20 mg/day | MDS-UPDRS Part II+III | Nearly 4 point improvement in patients diagnosed <3 years |
| Parkinson's Disease | Phase 3 | 20 mg/day | MMSE (mild dementia) | Notable cognitive improvement vs. placebo |
Table 2: Effect of this compound on Biomarkers
| Biomarker | Disease | Study Phase | Effect |
| Inflammatory Markers (IL-5, IL-6, S100A12, IFN-γ, IGF1R) | Alzheimer's Disease | Phase 2/3 | Reduction vs. placebo |
| Neurofilament Light Chain (NFL) | Alzheimer's Disease | Phase 2/3 | Decreased levels vs. placebo |
| Neurotoxic Proteins (APP, Tau, α-Synuclein) | Alzheimer's & Parkinson's | Phase 2a | Trend in lowering levels |
| TDP-43 | Parkinson's Disease | Phase 2 | Significant reduction in blood levels |
Experimental Protocols
Here we provide detailed protocols for HTS assays to screen for neuroprotective compounds, using this compound as a reference.
Protocol 1: High-Throughput Screening for Inhibitors of Neurotoxic Protein Translation
This assay is designed to identify compounds that, like this compound, inhibit the translation of neurotoxic proteins. A reporter gene assay is a suitable HTS format.
Principle: A reporter gene (e.g., Luciferase or Green Fluorescent Protein) is placed under the control of the 5'-untranslated region (5'-UTR) of the mRNA of a target neurotoxic protein (e.g., APP or α-synuclein). Compounds that inhibit translation via this 5'-UTR will reduce the expression of the reporter protein.
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Reporter plasmid containing the 5'-UTR of the target neurotoxic protein upstream of a luciferase gene
-
Lipofectamine or other transfection reagent
-
96- or 384-well clear-bottom white plates
-
Compound library
-
This compound (as a positive control)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into 96- or 384-well plates at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Transfect the cells with the reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Allow for expression for 24-48 hours.
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound.
-
Add the compounds to the cells at a final concentration typically ranging from 10 nM to 100 µM.
-
Include vehicle-only wells as a negative control.
-
Incubate for a duration determined by the half-life of the reporter protein (typically 18-24 hours).
-
-
Luciferase Assay:
-
Remove the culture medium.
-
Add luciferase assay reagent to each well.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the dose-response curves for the test compounds and this compound to determine their IC50 values.
-
Figure 2: Workflow for HTS of neurotoxic protein translation inhibitors.
Protocol 2: High-Content Screening for Neuroprotection Against Toxin-Induced Cell Death
This assay assesses the ability of compounds to protect neurons from cell death induced by neurotoxins associated with protein aggregation.
Principle: Neuronal cells are treated with a neurotoxin (e.g., pre-aggregated Aβ or α-synuclein, or a mitochondrial toxin like rotenone) in the presence of test compounds. Cell viability and neurite outgrowth are measured using high-content imaging.
Materials:
-
Primary cortical neurons or a neuronal cell line (e.g., LUHMES)
-
96- or 384-well imaging plates
-
Neurotoxin (e.g., oligomeric Aβ42)
-
Compound library
-
This compound (as a reference compound)
-
Fluorescent dyes for cell viability (e.g., Calcein-AM for live cells, Propidium Iodide for dead cells) and neuronal morphology (e.g., β-III tubulin antibody)
-
High-content imaging system and analysis software
Procedure:
-
Cell Plating: Plate neurons in imaging plates and allow them to differentiate and form neuritic networks.
-
Compound Pre-treatment: Add test compounds and this compound to the cells and incubate for a period (e.g., 1-2 hours) to allow for cellular uptake.
-
Toxin Addition: Add the neurotoxin to all wells except for the vehicle control.
-
Incubation: Incubate for a period sufficient to induce significant cell death in the toxin-only wells (e.g., 24-48 hours).
-
Staining:
-
Stain the cells with viability dyes.
-
Fix and permeabilize the cells, then stain with an antibody against β-III tubulin to visualize neurites.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the number of viable cells and measure neurite length and branching per cell.
-
-
Data Analysis:
-
Calculate the percentage of neuroprotection for each compound relative to the toxin-only and vehicle-only controls.
-
Identify "hit" compounds that significantly increase neuronal survival and preserve neurite morphology.
-
Figure 3: Workflow for high-content screening for neuroprotective compounds.
Logical Relationships in Hit Validation
Following the primary screen, a logical workflow is necessary to validate and characterize the hit compounds.
Figure 4: Logical workflow for hit validation and characterization.
Conclusion
This compound's well-characterized mechanism of action as a translational inhibitor of multiple neurotoxic proteins makes it an invaluable tool for the discovery and development of new neuroprotective therapeutics. The protocols outlined in these application notes provide a robust framework for utilizing this compound in high-throughput screening campaigns to identify novel compounds that can potentially alter the course of neurodegenerative diseases. By serving as a benchmark, this compound can aid in the validation of new screening assays and the characterization of promising new chemical entities.
References
- 1. youtube.com [youtube.com]
- 2. Our Science [annovisbio.com]
- 3. Annovis Announces Publication That Supports Understanding of this compound’s Mechanism of Action in Humans - BioSpace [biospace.com]
- 4. Annovis Announces Publication That Supports Understanding of this compoundâs Mechanism of Action in Humans [annovisbio.com]
Application Notes and Protocols for Measuring Buntanetap Concentration in Cerebrospinal Fluid (CSF)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Buntanetap, also known as Posiphen, is a small molecule inhibitor of the synthesis of multiple neurotoxic proteins and is under investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2] Its therapeutic potential lies in its ability to cross the blood-brain barrier and modulate the production of key pathological proteins. Accurate measurement of this compound concentrations in cerebrospinal fluid (CSF) is critical for understanding its pharmacokinetics, pharmacodynamics, and for establishing a therapeutic window in clinical trials.[3][4]
This document provides detailed application notes and protocols for the quantitative analysis of this compound and its primary metabolites, N1-norposiphen and N8-norposiphen, in CSF using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity, making it the gold standard for bioanalytical studies of small molecules in complex biological matrices.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the LC-MS/MS-based analysis of this compound and its metabolites in CSF, as reported in preclinical and clinical studies.
Table 1: LC-MS/MS Method Parameters for this compound and Metabolites in CSF
| Parameter | Value | Reference |
| Analytical Method | Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | [5] |
| Calibration Range | 1 - 1000 ng/mL | |
| Lower Limit of Detection (LOD) | 0.025 ng/mL | |
| Internal Standard | Deuterated this compound |
Table 2: Reported Concentrations of this compound and Metabolites in Human CSF
| Analyte | Maximum Concentration (Cmax) (ng/mL) | Time to Maximum Concentration (Tmax) (hours) | Reference |
| This compound (Posiphen) | 2.23 | 3 | |
| N1-norposiphen | 2.56 | 4 | |
| N8-norposiphen | 5.08 | 3 |
Experimental Protocols
Protocol 1: Quantification of this compound and its Metabolites in CSF by LC-MS/MS
This protocol outlines the procedure for the extraction and quantification of this compound, N1-norposiphen, and N8-norposiphen from human CSF samples.
1. Materials and Reagents
-
This compound, N1-norposiphen, and N8-norposiphen analytical standards
-
Deuterated this compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human CSF (drug-free)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS vials
2. CSF Sample Handling and Storage
-
Collect CSF samples according to standard clinical procedures.
-
Centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Transfer the supernatant to clean polypropylene tubes.
-
Store CSF samples at -60°C to -80°C until analysis.
3. Sample Preparation (Solid Phase Extraction - SPE)
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of CSF sample, add the internal standard (deuterated this compound) to a final concentration of 10 ng/mL. Vortex for 10 seconds. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and its metabolites with 1 mL of acetonitrile.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an LC-MS vial for analysis.
4. Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration at 5% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
5. Tandem Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [Precursor ion m/z] > [Product ion m/z]
-
N1-norposiphen: [Precursor ion m/z] > [Product ion m/z]
-
N8-norposiphen: [Precursor ion m/z] > [Product ion m/z]
-
Deuterated this compound (IS): [Precursor ion m/z] > [Product ion m/z] (Note: Specific m/z values need to be determined by direct infusion of the analytical standards)
-
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
6. Calibration and Quantification
-
Prepare a series of calibration standards in drug-free CSF ranging from 1 ng/mL to 1000 ng/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Process the calibration standards and QC samples alongside the unknown samples using the same extraction procedure.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound and its metabolites in the unknown samples by interpolation from the calibration curve.
Visualizations
Caption: Experimental workflow for this compound analysis in CSF.
Caption: Mechanism of action of this compound.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Sample Preparation for Endopeptidomic Analysis in Human Cerebrospinal Fluid [jove.com]
- 5. Human Cerebrospinal Fluid Sample Preparation and Annotation for Integrated Lipidomics and Metabolomics Profiling Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Behavioral Effects of Buntanetap in Transgenic Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
Buntanetap (formerly known as Posiphen or ANVS401) is an orally administered small molecule designed to combat neurodegeneration by inhibiting the translation of multiple neurotoxic proteins.[1][2] Its mechanism involves binding to a conserved iron-responsive element (IRE) in the 5' untranslated region (5'UTR) of mRNAs for proteins such as Amyloid Precursor Protein (APP), tau, and alpha-synuclein (αSYN).[3][4][5] This action strengthens the binding of Iron Regulatory Protein 1 (IRP1) to the mRNA, preventing its translation by the ribosome. By reducing the synthesis of these aggregation-prone proteins, this compound aims to restore cellular proteostasis, improve synaptic transmission and axonal transport, and reduce neuroinflammation. Preclinical studies in various animal models have demonstrated functional recovery, supporting its potential as a therapeutic for diseases like Alzheimer's and Parkinson's.
These application notes provide a framework for assessing the behavioral effects of this compound in relevant transgenic mouse models, offering detailed protocols for key assays and guidelines for data presentation.
I. Experimental Design Considerations
A robust experimental design is critical for accurately evaluating the in vivo efficacy of this compound.
1. Selection of Transgenic Mouse Models: The choice of model should align with the specific neurotoxic protein pathway being investigated.
-
For Alzheimer's Disease (AD) Pathology:
-
APP/PS1 Mice: These mice overexpress mutant human APP and presenilin-1, leading to age-dependent accumulation of amyloid-beta (Aβ) plaques and associated cognitive deficits. They are suitable for testing this compound's effect on Aβ-driven pathology.
-
3xTg-AD Mice: These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ plaques and tau pathology, offering a more complex model of AD.
-
-
For Parkinson's Disease (PD) Pathology:
-
A53T α-synuclein Mice: These mice express the human A53T mutant form of α-synuclein, leading to motor deficits characteristic of Parkinson's disease. They are ideal for assessing this compound's impact on α-synucleinopathy.
-
2. Dosing and Administration:
-
Route of Administration: this compound is orally bioavailable and can be administered via oral gavage or formulated in drinking water or food for chronic studies.
-
Dosage: Dose-response studies are recommended. Previous clinical trials in humans have explored doses ranging from 5mg to 80mg per day. Doses for mouse studies should be determined through pharmacokinetic analysis to achieve brain concentrations comparable to those found effective in human trials.
-
Treatment Duration: The duration should be sufficient to observe potential disease-modifying effects. This often requires chronic administration for several weeks or months, starting before or after the typical onset of behavioral deficits in the chosen mouse model.
3. Control Groups:
-
Vehicle Control: A group of transgenic mice receiving the vehicle (the solvent used to dissolve this compound) is essential to control for any effects of the administration procedure.
-
Wild-Type (WT) Control: A group of non-transgenic littermates should be included to establish a baseline for normal behavior.
Experimental Workflow
The following diagram outlines a typical workflow for a preclinical behavioral study of this compound.
II. Signaling Pathway of this compound
This compound acts post-transcriptionally to reduce the synthesis of key neurotoxic proteins.
III. Detailed Experimental Protocols & Data Presentation
A battery of tests should be used to create a comprehensive behavioral profile. The choice of tests depends on the transgenic model and the expected deficits.
A. Protocols for Alzheimer's Disease Models (e.g., APP/PS1)
For AD models, tests should focus on learning and memory, which are often hippocampus-dependent.
1. Morris Water Maze (MWM)
-
Purpose: To assess spatial learning and reference memory.
-
Protocol:
-
Apparatus: A circular pool (120-150 cm diameter) filled with opaque water. A hidden escape platform (10 cm diameter) is submerged 1-2 cm below the surface. Visual cues are placed around the pool.
-
Acquisition Phase (5-7 days):
-
Conduct 4 trials per day for each mouse.
-
Place the mouse into the water facing the pool wall from one of four randomized starting positions.
-
Allow the mouse to search for the platform for 60-90 seconds.
-
If the mouse finds the platform, allow it to remain there for 15-20 seconds. If not, guide it to the platform.
-
Record the escape latency (time to find the platform) and path length using tracking software.
-
-
Probe Trial (24 hours after last acquisition trial):
-
Remove the platform from the pool.
-
Place the mouse in the pool from a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was) and the number of platform location crossings.
-
-
-
Data Presentation:
| Group | Day 1 Escape Latency (s) | Day 5 Escape Latency (s) | Probe Trial: Time in Target Quadrant (%) | Probe Trial: Platform Crossings |
| WT + Vehicle | 55 ± 4.2 | 15 ± 2.1 | 45 ± 3.5 | 5 ± 0.8 |
| APP/PS1 + Vehicle | 58 ± 5.1 | 45 ± 3.9 | 26 ± 2.8 | 2 ± 0.5 |
| APP/PS1 + this compound | 57 ± 4.8 | 25 ± 3.3 | 38 ± 4.1 | 4 ± 0.7 |
2. Novel Object Recognition (NOR)
-
Purpose: To assess recognition memory, which is less stressful than the MWM.
-
Protocol:
-
Apparatus: An open field box (e.g., 40x40x40 cm).
-
Habituation (Day 1): Allow each mouse to explore the empty box for 10 minutes.
-
Familiarization/Training (Day 2): Place two identical objects in the box. Allow the mouse to explore for 10 minutes. Record the time spent exploring each object.
-
Test (Day 3): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes. Record the time spent exploring the familiar vs. the novel object.
-
-
Data Presentation:
| Group | Discrimination Index (DI) | Exploration Time: Novel Object (s) | Exploration Time: Familiar Object (s) |
| WT + Vehicle | 0.45 ± 0.05 | 18 ± 2.5 | 10 ± 1.8 |
| APP/PS1 + Vehicle | 0.10 ± 0.04 | 12 ± 2.1 | 11 ± 1.9 |
| APP/PS1 + this compound | 0.35 ± 0.06 | 17 ± 2.8 | 11 ± 2.0 |
| Discrimination Index (DI) = (Time with Novel - Time with Familiar) / (Total Exploration Time) |
B. Protocols for Parkinson's Disease Models (e.g., A53T α-synuclein)
For PD models, assessments of motor coordination, balance, and general activity are paramount.
1. Rotarod Test
-
Purpose: To assess motor coordination and balance.
-
Protocol:
-
Apparatus: A rotating rod with adjustable speed.
-
Training (2 days): Acclimate mice to the rotarod at a low, constant speed (e.g., 4 RPM) for 2-5 minutes.
-
Testing (Day 3):
-
Place the mouse on the rod and begin acceleration (e.g., from 4 to 40 RPM over 5 minutes).
-
Conduct 3-5 trials with a rest interval of at least 15 minutes.
-
Record the latency to fall from the rod for each trial.
-
-
-
Data Presentation:
| Group | Average Latency to Fall (s) |
| WT + Vehicle | 240 ± 15.5 |
| A53T + Vehicle | 95 ± 12.1 |
| A53T + this compound | 180 ± 14.8 |
2. Open Field Test (OFT)
-
Purpose: To assess general locomotor activity and anxiety-like behavior. This helps ensure that results from other tests are not confounded by hyperactivity or lethargy.
-
Protocol:
-
Apparatus: A square arena (e.g., 40x40 cm) with walls to prevent escape, often equipped with automated tracking systems.
-
Procedure:
-
Place the mouse in the center of the arena.
-
Allow it to explore freely for 10-15 minutes.
-
Record total distance traveled, time spent in the center zone vs. periphery, and rearing frequency.
-
-
-
Data Presentation:
| Group | Total Distance Traveled (m) | Time in Center Zone (s) | Rearing Frequency |
| WT + Vehicle | 45 ± 5.2 | 90 ± 8.5 | 35 ± 4.1 |
| A53T + Vehicle | 30 ± 4.8 | 55 ± 6.2 | 20 ± 3.5 |
| A53T + this compound | 42 ± 5.5 | 85 ± 7.9 | 32 ± 3.8 |
IV. Logic of Behavioral Test Selection
The chosen tests should provide a comprehensive picture of the animal's phenotype, covering cognitive, motor, and general behavioral domains.
References
- 1. Annovis Announces Publication That Supports Understanding of this compoundâs Mechanism of Action in Humans [annovisbio.com]
- 2. Our Science [annovisbio.com]
- 3. youtube.com [youtube.com]
- 4. This compound, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
- 5. alzdiscovery.org [alzdiscovery.org]
Troubleshooting & Optimization
Buntanetap Solubility and Handling: A Technical Guide for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling Buntanetap in in vitro experimental settings. The following guides and frequently asked questions (FAQs) address common challenges related to the solubility of this compound, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: The most common and recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use is Dimethyl Sulfoxide (DMSO). This compound base is highly soluble in DMSO, with concentrations up to 230 mg/mL (681.64 mM) achievable with the aid of ultrasonication.[1][2] The L-Tartrate salt form is also highly soluble in DMSO at 100 mg/mL (205.13 mM), also requiring sonication for complete dissolution.[3][4]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you encounter issues with dissolution, gentle warming of the solution to 37°C and brief sonication are recommended.[2] Ensure you are using a high-purity, anhydrous grade of DMSO, as hygroscopic (water-absorbed) DMSO can significantly impact the solubility of many compounds. If precipitation persists, the concentration of your stock solution may be too high.
Q3: I observed precipitation when diluting my DMSO stock solution into aqueous cell culture medium. What causes this and how can I prevent it?
A3: This phenomenon, often called "solvent shock" or "crashing out," is common for hydrophobic compounds. It occurs when the compound, highly soluble in a concentrated organic solvent like DMSO, rapidly precipitates upon dilution into an aqueous environment where its solubility is much lower.
To prevent this, follow these recommendations:
-
Use Pre-warmed Media: Always add the compound to cell culture media that has been pre-warmed to 37°C. Adding compounds to cold media can decrease solubility.
-
Perform Stepwise Dilutions: Instead of a single large dilution, perform a serial or stepwise dilution. For example, create an intermediate dilution of your stock in media before preparing the final working concentration.
-
Ensure Rapid Mixing: Add the stock solution dropwise into the vortex of the media while gently mixing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations that can initiate precipitation.
-
Limit Final DMSO Concentration: The final concentration of DMSO in your cell culture should be kept to a minimum, ideally ≤0.1% and no higher than 0.5%, to avoid solvent-induced cellular toxicity.
Q4: What is the maximum effective and soluble concentration of this compound in a typical cell-based assay?
A4: The effective concentration should be determined empirically for your specific assay and cell type. However, published studies have shown that this compound significantly reduces the expression of neurotoxic proteins like APP and α-synuclein in SH-SY5Y cells at concentrations ranging from 1 µM to 25 µM after 24 hours of treatment. It is crucial to perform a solubility test in your specific cell culture medium to determine the maximum concentration that remains in solution under your experimental conditions (e.g., at 37°C for the duration of the assay).
Q5: Are there different forms of this compound with different solubilities?
A5: Yes. This compound exists in different forms, which have distinct solubility profiles.
-
This compound Base (Anhydrous, Form A): This form has very high aqueous solubility (>100 mg/mL).
-
This compound Dihydrate (Form B): This crystalline form is more stable but has a lower aqueous solubility of 14 mg/mL.
-
This compound L-Tartrate: This salt form is also used for experiments.
-
New Crystalline Forms: Recently developed crystalline forms are reported to have improved solubility and stability, which is beneficial for formulation and development.
For in vitro studies starting with DMSO stocks, these differences in aqueous solubility are most relevant when preparing the final working solutions in your culture medium.
Quantitative Solubility Data
The solubility of this compound can vary depending on its form and the solvent used. The following table summarizes available quantitative data for easy reference.
| Compound Form | Solvent | Molar Mass ( g/mol ) | Solubility | Required Method |
| This compound (Base) | DMSO | 337.42 | 230 mg/mL (681.64 mM) | Ultrasonic |
| This compound L-Tartrate | DMSO | 487.50 | 100 mg/mL (205.13 mM) | Ultrasonic |
| This compound (Anhydrous, Form A) | Water | 337.42 | >100 mg/mL | - |
| This compound (Dihydrate, Form B) | Water | 373.45 | 14 mg/mL | - |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a critical first step for most in vitro experiments.
Materials:
-
This compound powder (Base form, MW: 337.42 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer and sonicator water bath
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 337.42 g/mol * (1000 mg / 1 g) = 3.37 mg
-
Weigh Compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh 3.37 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes.
-
Apply Sonication: Place the tube in a sonicator water bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm that no particulates are present.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled tubes.
-
Storage: Store the aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
This protocol details the dilution of the DMSO stock solution into your aqueous experimental medium.
Procedure:
-
Pre-warm Media: Pre-warm your complete cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Thaw one aliquot of your 10 mM this compound DMSO stock solution at room temperature.
-
Prepare Working Solution: To prepare a 10 µM working solution, you will perform a 1:1000 dilution.
-
While gently swirling or vortexing 1 mL of the pre-warmed media, add 1 µL of the 10 mM stock solution dropwise.
-
This results in a final DMSO concentration of 0.1%.
-
-
Final Check: Visually inspect the final working solution for any signs of precipitation (cloudiness or crystals). If the solution is clear, it is ready to be added to your cells. If precipitation occurs, refer to the troubleshooting guide.
Visual Guides and Workflows
This compound's Mechanism of Action
This compound acts by inhibiting the translation of several neurotoxic proteins. It binds to a conserved iron-responsive element (IRE) in the 5' untranslated region (5'UTR) of the target messenger RNA (mRNA). This action stabilizes the interaction between the mRNA and Iron Regulatory Protein 1 (IRP1), preventing the mRNA from associating with the ribosome and thereby blocking protein synthesis.
Caption: this compound's inhibitory effect on neurotoxic protein translation.
Troubleshooting Workflow for this compound Precipitation
If you observe precipitation when preparing your working solution, follow this logical troubleshooting workflow to identify and solve the issue.
Caption: A step-by-step guide to resolving this compound precipitation issues.
References
Buntanetap Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Buntanetap experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies that may arise during in vitro and in vivo studies involving this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally available, small molecule that functions as a translational inhibitor of multiple neurotoxic proteins.[1][2] It selectively binds to a conserved iron-responsive element (IRE) in the 5'-untranslated region (5'UTR) of the mRNA of proteins like Amyloid Precursor Protein (APP), tau, and alpha-synuclein (αSYN).[3][4] This action strengthens the binding of Iron Regulatory Protein 1 (IRP1) to the mRNA, which prevents the mRNA from associating with ribosomes, thereby inhibiting the translation and synthesis of these neurotoxic proteins.[3]
Q2: Which specific neurotoxic proteins are targeted by this compound?
A2: this compound simultaneously targets the synthesis of several key proteins implicated in the pathology of various neurodegenerative diseases. These include:
-
Amyloid Precursor Protein (APP) and its fragments (like amyloid-beta).
-
Tau.
-
Alpha-synuclein (αSYN).
-
TDP-43.
Q3: What are the expected outcomes of a successful this compound experiment?
A3: A successful experiment should demonstrate a dose-dependent reduction in the levels of target neurotoxic proteins (APP, tau, αSYN, etc.). This primary molecular effect is hypothesized to lead to several downstream improvements, including the restoration of axonal transport, improved synaptic function, and a reduction in neuroinflammation. In animal models, these cellular improvements may translate to functional recovery in cognitive or motor tasks.
Q4: What are the most common sources of variability in this compound experiments?
A4: Inconsistencies in results can stem from several factors. In clinical trials, variability has been observed due to small patient populations and differences in disease severity at baseline. For laboratory research, key sources of variability include the choice of cellular or animal model, this compound dosage and administration consistency, the sensitivity and specificity of analytical assays, and baseline intracellular iron levels, which can influence the drug's mechanism. A notable issue in a Phase 3 trial involved incorrect pharmacokinetic (PK) measurements due to a modified assay, highlighting the critical importance of analytical methodology.
Section 2: Troubleshooting Guide for Inconsistent Results
This guide addresses specific problems in a question-and-answer format to help you identify and resolve experimental issues.
Problem: Inconsistent or No Reduction in Target Protein Levels
Q: My Western blot or ELISA results show highly variable or no reduction in APP, tau, or α-synuclein levels after this compound treatment. What could be the cause?
A: This is a common issue that can be traced to several factors in your experimental setup. Consider the following potential causes:
-
Cellular/Animal Model Suitability: The model must express the human form of the target protein with the conserved IRE sequence in the 5'UTR of its mRNA. The endogenous expression level of the target protein may be too low to detect a significant reduction.
-
Drug Concentration and Treatment Duration: The effective concentration of this compound can vary between cell lines and in vivo models. It is crucial to perform a dose-response curve to determine the optimal concentration and treatment duration for your specific system.
-
Assay Sensitivity and Validation: The antibodies used for Western blot or ELISA must be highly specific to the target protein. Ensure your assay is sensitive enough to detect subtle changes in protein levels. As demonstrated in a clinical trial where pharmacokinetic measurements were initially incorrect, the analytical method itself is a critical variable that must be rigorously validated.
-
Intracellular Iron Levels: this compound's mechanism is dependent on the interaction between IRP1 and the mRNA's IRE, a process regulated by intracellular iron. Significant variations in iron concentration in your cell culture media or animal diet could lead to inconsistent results.
-
Sample Integrity: Ensure consistent sample collection, lysis procedures, and storage to prevent protein degradation, which can obscure treatment effects.
Problem: High Variability Between Experimental Replicates
Q: I am observing high variability in readouts (e.g., protein levels, cell viability, behavioral scores) between replicates treated under identical conditions. Why is this happening?
A: High variability can mask true experimental outcomes. Below are common contributors:
-
Inconsistent Drug Administration: For in vivo studies, ensure the oral gavage technique is consistent to minimize variability in drug absorption. For in vitro work, ensure even mixing of this compound into the media.
-
Baseline Differences in Animal Models: Age, sex, and the stage of disease progression at the start of the experiment can significantly impact treatment response. Randomize animals into treatment groups carefully. In clinical studies, patient subgroups have shown different responses; for example, patients with milder Alzheimer's disease responded better than those with more moderate disease.
-
Cell Culture Conditions: Factors like passage number, cell density at the time of treatment, and minor fluctuations in incubator conditions (CO2, temperature) can introduce variability. Maintain strict, consistent cell culture practices.
-
Placebo Effect in Behavioral Studies: The placebo effect is a well-documented phenomenon in animal behavioral studies and particularly in Parkinson's disease trials. Ensure that all personnel handling animals and scoring behavioral tests are blinded to the treatment groups.
Problem: Mismatch Between Biomarker and Functional Data
Q: My results show a significant reduction in target neurotoxic proteins, but I don't observe a corresponding improvement in functional assays (e.g., cognitive tests, motor performance). What should I consider?
A: A disconnect between molecular and functional data can be perplexing but informative.
-
Time Lag: There may be a significant delay between the reduction of neurotoxic proteins and the restoration of complex neurological functions. The duration of your experiment may be insufficient to observe functional recovery.
-
Sensitivity of Functional Assays: The chosen behavioral or functional test may not be sensitive enough to detect subtle improvements. Consider using a battery of tests that assess different aspects of the expected functional improvement.
-
Irreversible Damage: In your chosen model, the pathological damage caused by protein aggregation may have reached an irreversible stage. This compound can halt the production of new toxic proteins but may not be able to rescue neurons that are already lost or severely damaged.
-
Endpoint Selection: The primary endpoint of a study is critical. In a clinical trial for Parkinson's, the primary endpoint was changed from MDS-UPDRS Part II+III to Part II alone based on FDA feedback to better reflect clinically meaningful changes, illustrating the complexity of selecting appropriate endpoints.
Section 3: Quantitative Data from this compound Studies
For reference, the following tables summarize quantitative data from various this compound clinical trials.
Table 1: Summary of Dosing Regimens in this compound Clinical Trials
| Disease | Study Phase | Doses Administered | Duration | Reference(s) |
| Alzheimer's | Phase 2a | 80 mg once daily | 25 days | |
| Alzheimer's | Phase 2/3 | 7.5 mg, 15 mg, 30 mg once daily | 12 weeks | |
| Parkinson's | Phase 2a | 5 mg, 10 mg, 20 mg, 40 mg, 80 mg once daily | 25 days | |
| Parkinson's | Phase 3 | 10 mg, 20 mg once daily | 6 months | |
| Mild Cognitive Impairment | Proof of Concept | 60 mg four times a day | 10 days |
Table 2: Summary of Key Biomarker Changes in Response to this compound
| Biomarker Category | Specific Marker(s) | Observed Effect in Treatment Group | Disease Context | Reference(s) |
| Neurotoxic Proteins | sAPPα, sAPPβ, Aβ42, Total Tau, p-Tau, αSYN | Trend towards reduction in CSF | AD, PD, MCI | |
| Neuroinflammation | IL-5, IL-6, S100A12, IFN-γ, IGF1R, sTREM2, GFAP, YKL-40 | Reduction in plasma/CSF compared to placebo | AD, PD | |
| Neuronal Integrity | Neurofilament Light Chain (NfL) | Decreased levels, indicating improved cellular health | AD |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on α-Synuclein Levels in SH-SY5Y Cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates at a density of 0.5 x 10^6 cells per well. Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations for the dose-response experiment (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). Ensure the final DMSO concentration is ≤0.1% across all wells.
-
Treatment: Replace the medium in each well with the medium containing the respective this compound concentrations. Incubate for 48 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to microcentrifuge tubes, and centrifuge at 14,000 xg for 15 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blot Analysis:
-
Normalize protein samples to equal concentrations (e.g., 20 µg per lane).
-
Separate proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against total α-synuclein (1:1000) and a loading control like β-actin (1:5000) overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and quantify band density using imaging software. Analyze for a dose-dependent decrease in α-synuclein relative to the loading control.
-
Protocol 2: In Vivo Evaluation in an APP/PS1 Mouse Model of Alzheimer's Disease
-
Animal Model: Use 6-month-old male APP/PS1 transgenic mice and wild-type littermates as controls. House animals with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Group Allocation: Randomly assign APP/PS1 mice to two groups (n=10-12 per group): Vehicle (e.g., 0.5% methylcellulose in water) and this compound (e.g., 20 mg/kg).
-
Drug Administration: Administer this compound or vehicle daily via oral gavage for 12 weeks.
-
Behavioral Testing (Weeks 10-11): Perform the Morris Water Maze test to assess spatial learning and memory. Record escape latency, path length, and time spent in the target quadrant during the probe trial.
-
Tissue Collection (Week 12):
-
Anesthetize mice and collect blood via cardiac puncture for plasma analysis of this compound levels (PK) and inflammatory markers.
-
Perfuse transcardially with ice-cold PBS.
-
Harvest the brain. Hemisect the brain: use one hemisphere for biochemical analysis and fix the other in 4% paraformaldehyde for immunohistochemistry.
-
-
Biochemical Analysis:
-
Homogenize the unfixed brain hemisphere in a suitable buffer.
-
Use ELISA kits to quantify soluble and insoluble Aβ40 and Aβ42 levels in the brain homogenates.
-
-
Immunohistochemistry:
-
Section the fixed hemisphere.
-
Perform staining with antibodies against Aβ (e.g., 6E10) to visualize plaque burden and Iba1 to assess microglial activation (neuroinflammation).
-
-
Data Analysis: Compare data between vehicle- and this compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). Correlate biomarker data (Aβ levels) with behavioral outcomes.
Section 5: Visual Diagrams and Workflows
Caption: Diagram of this compound's translational inhibition mechanism.
Caption: A logical workflow for troubleshooting inconsistent protein level data.
Caption: Logical relationship of factors causing experimental variability.
References
- 1. Our Science [annovisbio.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. This compound, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Buntanetap
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the blood-brain barrier (BBB) penetration of Buntanetap. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its penetration of the blood-brain barrier important?
A1: this compound (formerly known as Posiphen or ANVS401) is an orally available small molecule designed to combat neurodegenerative diseases like Alzheimer's and Parkinson's.[1][2] Its mechanism of action involves inhibiting the translation of several neurotoxic proteins, including amyloid precursor protein (APP), tau, and alpha-synuclein.[1][2] Since these proteins are central to the pathology of neurodegenerative diseases within the brain, efficient penetration of the blood-brain barrier is critical for this compound to reach its therapeutic targets and exert its neuroprotective effects.[2]
Q2: Does this compound currently cross the blood-brain barrier?
A2: Yes, preclinical data indicates that this compound is capable of crossing the blood-brain barrier. Studies in mice have shown substantial accumulation of the drug in the brain. This suggests that the molecule has physicochemical properties that are favorable for BBB penetration.
Q3: If this compound already crosses the BBB, why would further enhancement of its penetration be necessary?
A3: While this compound does cross the BBB, optimizing its brain concentration could lead to improved therapeutic efficacy. Strategies to enhance penetration aim to increase the amount of the drug that reaches the central nervous system (CNS) at a given dose. This could potentially allow for lower systemic doses, which might reduce the risk of peripheral side effects and improve the overall therapeutic index of the drug.
Q4: What are the general strategies for enhancing the BBB penetration of a small molecule like this compound?
A4: Broadly, strategies can be categorized into two main approaches:
-
Chemical Modification: This involves altering the chemical structure of this compound to improve its lipophilicity or to make it a substrate for endogenous BBB transporters. A common chemical modification strategy is the prodrug approach.
-
Drug Delivery Systems: This approach utilizes carriers, such as nanoparticles, to encapsulate this compound and facilitate its transport across the BBB.
Troubleshooting Guides
Chemical Modification Approaches
Issue: A synthesized this compound prodrug shows poor conversion to the active parent drug in the brain.
-
Possible Cause: The linker used in the prodrug design may not be susceptible to cleavage by enzymes present in the brain.
-
Troubleshooting Steps:
-
Enzyme Profiling: Investigate the enzymatic profile of the brain tissue or in vitro BBB model being used.
-
Linker Optimization: Design and synthesize a series of prodrugs with different linkers that are known substrates for brain-specific enzymes.
-
In Vitro Evaluation: Test the conversion rate of the new prodrugs in brain homogenates or using recombinant enzymes before proceeding to in vivo studies.
-
Issue: A more lipophilic derivative of this compound exhibits increased plasma protein binding, limiting its free concentration for BBB transport.
-
Possible Cause: Increased lipophilicity can lead to stronger interactions with plasma proteins like albumin.
-
Troubleshooting Steps:
-
Plasma Protein Binding Assay: Quantify the extent of plasma protein binding for the new derivative.
-
Structure-Binding Relationship: Analyze the structural features of the derivative that may be contributing to high protein binding and rationally design new modifications to reduce it while maintaining adequate lipophilicity.
-
Equilibrium Dialysis: Use this technique to determine the unbound fraction of the drug in plasma, which is the fraction available for BBB penetration.
-
Drug Delivery System Approaches
Issue: Nanoparticles encapsulating this compound show low BBB transmigration in an in vitro model.
-
Possible Cause 1: The physicochemical properties of the nanoparticles (size, surface charge) are not optimal for BBB transport.
-
Troubleshooting Steps:
-
Characterize Nanoparticles: Thoroughly characterize the size, polydispersity index, and zeta potential of your nanoparticle formulation.
-
Optimize Formulation: Experiment with different nanoparticle compositions and preparation methods to achieve a size generally considered optimal for BBB penetration (typically under 100 nm).
-
-
Possible Cause 2: The nanoparticles are not effectively targeting BBB transport mechanisms.
-
Troubleshooting Steps:
-
Surface Functionalization: Conjugate ligands (e.g., transferrin, insulin) to the nanoparticle surface to target specific receptors on brain endothelial cells and promote receptor-mediated transcytosis.
-
In Vitro Validation: Use an in vitro BBB model to compare the transcytosis of targeted versus non-targeted nanoparticles.
-
Issue: In vivo experiments with this compound-loaded nanoparticles show rapid clearance from circulation.
-
Possible Cause: The nanoparticles are being recognized and cleared by the reticuloendothelial system (RES).
-
Troubleshooting Steps:
-
PEGylation: Coat the surface of the nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect and reduce RES uptake.
-
Pharmacokinetic Studies: Conduct pharmacokinetic studies to compare the circulation half-life of PEGylated versus non-PEGylated nanoparticles.
-
Quantitative Data on this compound BBB Penetration
The following table summarizes available preclinical data on the distribution of this compound to the central nervous system in mice. This data is crucial for establishing a baseline against which the effectiveness of enhancement strategies can be measured.
| Parameter | Crystalline Form A | Crystalline Form B |
| Brain Concentration (ng/g) | 4737 ± 1973 | 2583 ± 239 |
| CSF Concentration (ng/mL) | 163 ± 87.8 | 95.7 ± 7.45 |
| Brain-to-Plasma Ratio | 5.19 ± 0.625 | 4.64 ± 0.112 |
| CSF-to-Plasma Ratio | 0.175 ± 0.0409 | 0.186 ± 0.0278 |
Experimental Protocols
Protocol 1: In Vitro BBB Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a high-throughput method to predict the passive diffusion of this compound and its derivatives across the BBB.
Materials:
-
PAMPA plate system (e.g., 96-well donor and acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound and its derivatives
-
Plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Dissolve the porcine brain lipid extract in dodecane. Coat the filter of the donor plate with this lipid solution and allow the solvent to evaporate.
-
Prepare Solutions:
-
Acceptor Solution: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Donor Solution: Dissolve this compound or its derivatives in PBS (pH 7.4) to a known concentration.
-
-
Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability: Calculate the effective permeability (Pe) using the following equation:
-
Pe = -ln(1 - CA/Cequ) / (A * t * (1/VD + 1/VA))
-
Where: CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, A is the filter area, t is the incubation time, and VD and VA are the volumes of the donor and acceptor wells, respectively.
-
-
Protocol 2: In Vivo Assessment of this compound BBB Penetration using Brain Microdialysis in Rodents
This protocol allows for the continuous sampling of the unbound concentration of this compound in the brain extracellular fluid of a freely moving animal.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Anesthetics
-
Surgical instruments
-
LC-MS/MS system
Procedure:
-
Surgical Implantation of Probe:
-
Anesthetize the rodent and place it in the stereotaxic apparatus.
-
Implant a guide cannula into the desired brain region (e.g., hippocampus or striatum).
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Microdialysis Experiment:
-
Insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min) using a syringe pump.
-
Collect the dialysate samples at regular intervals (e.g., every 20-30 minutes) using a fraction collector.
-
-
Administration of this compound: Administer this compound systemically (e.g., via intravenous or oral route) at a known dose.
-
Sample Analysis: Analyze the concentration of this compound in the collected dialysate samples using a highly sensitive analytical method like LC-MS/MS.
-
Data Analysis: Plot the concentration of this compound in the brain dialysate over time to determine its pharmacokinetic profile in the brain. The brain-to-plasma concentration ratio can be calculated by concurrently measuring plasma concentrations.
Visualizations
References
Managing off-target effects of Buntanetap in preclinical studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing potential off-target effects of Buntanetap in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally available small molecule that functions as a translational inhibitor of neurotoxic aggregating proteins. It selectively binds to an iron-responsive element (IRE) in the 5'-untranslated region (5'UTR) of the mRNA of proteins such as amyloid precursor protein (APP), alpha-synuclein (αSYN), tau, and TDP-43. This binding stabilizes the interaction between the IRE and iron regulatory protein 1 (IRP1), which in turn blocks the translation of these mRNAs into their respective proteins.[1][2][3][4][5]
Q2: Does this compound have off-target activity on acetylcholinesterase (AChE)?
A2: this compound itself does not have significant acetylcholinesterase (AChE) inhibitory activity, with a reported IC50 greater than 10,000 nM. This distinguishes it from its parent compound, phenserine. However, preclinical studies have shown that this compound is metabolized in vivo to primary metabolites, N1-northis compound and N8-northis compound. The N1-northis compound metabolite has been shown to exhibit weak AChE inhibitory activity. The N8 metabolite, like this compound, does not inhibit AChE but retains the ability to inhibit the translation of neurotoxic proteins.
Q3: What are the potential implications of the weak AChE inhibition by the N1-northis compound metabolite?
A3: The weak AChE inhibition by the N1-northis compound metabolite could contribute to cholinergic side effects, particularly at higher doses. In clinical trials, the most common side effects reported were dizziness, nausea, and vomiting, which are consistent with cholinergic effects. Researchers should be mindful of the potential for these effects in their preclinical models, especially in studies involving high concentrations of this compound where significant metabolism to N1-northis compound may occur.
Q4: What is the on-target potency of this compound?
A4: this compound binds to the atypical IRE loop/IRP1 complex with high affinity. The reported IC50 for this interaction is 3.2 nM.
Q5: Has a broad off-target screening panel been conducted for this compound?
A5: Publicly available information does not include a comprehensive off-target screening panel for this compound against a wide range of kinases, GPCRs, ion channels, and other potential off-targets. The primary focus of published selectivity data has been the lack of direct acetylcholinesterase activity.
Q6: What were the findings from preclinical toxicology studies?
Troubleshooting Guide
| Observed Issue in Preclinical Model | Potential Cause (Off-Target Related) | Recommended Action |
| Cholinergic-like effects (e.g., salivation, tremors, gastrointestinal distress) in animal models. | Weak acetylcholinesterase (AChE) inhibition by the N1-northis compound metabolite. | 1. Dose-Response Assessment: Determine if the effects are dose-dependent. Lowering the dose may mitigate these effects while maintaining on-target activity.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the onset and severity of the effects with the plasma and brain concentrations of this compound and its metabolites, particularly N1-northis compound.3. Use of a Cholinergic Antagonist: In mechanistic studies, co-administration with a peripherally restricted muscarinic antagonist (e.g., glycopyrrolate) could help differentiate central vs. peripheral cholinergic effects. |
| Unexpected cellular toxicity in vitro at high concentrations. | Off-target kinase inhibition or interaction with other cellular pathways. | 1. Cytotoxicity Assays: Perform standard cytotoxicity assays (e.g., MTT, LDH) to determine the cytotoxic concentration 50 (CC50) and establish a therapeutic window.2. Broad Kinase Panel Screening: If unexpected toxicity is observed, consider screening this compound against a panel of kinases to identify potential off-target interactions.3. Apoptosis Assays: Investigate the mechanism of cell death using assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining). |
| Variable or unexpected results in different animal species. | Species-specific differences in metabolism, leading to varying levels of the active metabolites. | 1. Metabolite Profiling: Characterize the metabolite profiles of this compound in the plasma and brain of the different animal species being used.2. Comparative PK/PD Analysis: Compare the pharmacokinetic and pharmacodynamic profiles of this compound and its metabolites across species to understand any discrepancies in efficacy or side effects. |
Data Presentation
Table 1: On-Target and Key Off-Target Activity of this compound and its Metabolites
| Compound | Target | Assay Type | Potency (IC50) | Reference |
| This compound | IRE loop/IRP1 complex | Binding Assay | 3.2 nM | |
| This compound | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | > 10,000 nM | |
| N1-northis compound | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Weak Inhibition (Specific IC50 not reported) | |
| N8-northis compound | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | No significant inhibition |
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound, its metabolites) against AChE.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine (ATC) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Test compound and positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compound dilutions or controls.
-
Add the AChE enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate (ATC) to all wells.
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: General Preclinical Safety Pharmacology Core Battery Studies (Based on ICH S7A Guidelines)
Objective: To assess the potential adverse effects of a test compound on major physiological systems (central nervous, cardiovascular, and respiratory systems) before first-in-human studies.
1. Central Nervous System (CNS) Assessment:
-
Animal Model: Typically rats or mice.
-
Methodology: A functional observational battery (FOB) or Irwin test is used to systematically assess behavioral and neurological changes. This includes observations of appearance, posture, gait, grooming, motor activity, coordination, reflexes, and autonomic signs.
-
Data Collection: Observations are made at baseline and at various time points after drug administration, corresponding to the Cmax of the compound.
2. Cardiovascular System Assessment:
-
Animal Model: Conscious, telemetered dogs or non-human primates are the gold standard.
-
Methodology: Animals are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.
-
Data Collection: Data is collected continuously before and after drug administration to assess effects on heart rate, blood pressure, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTc). An in vitro hERG assay is also a standard part of the cardiovascular safety assessment to evaluate the potential for QT prolongation.
3. Respiratory System Assessment:
-
Animal Model: Typically conscious rats.
-
Methodology: Whole-body plethysmography is used to measure respiratory rate, tidal volume, and minute volume.
-
Data Collection: Respiratory parameters are measured at baseline and at multiple time points after drug administration.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Preclinical safety assessment workflow.
Caption: Troubleshooting cholinergic effects.
References
- 1. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 2. Posiphen as a candidate drug to lower CSF amyloid precursor protein, amyloid-β peptide and τ levels: target engagement, tolerability and pharmacokinetics in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. criver.com [criver.com]
- 5. researchgate.net [researchgate.net]
Addressing Buntanetap stability issues in aqueous solutions
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of Buntanetap, with a focus on addressing potential stability issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Posiphen or ANVS-401) is an orally available small molecule that acts as a translational inhibitor of several neurotoxic proteins.[1][2] Its primary mechanism involves binding to the iron-responsive element (IRE), a specific mRNA sequence found in the 5' untranslated region (5'-UTR) of genes coding for proteins such as Amyloid Precursor Protein (APP), alpha-synuclein (αSyn), Tau, and Huntingtin (HTT).[3][4][5] By binding to the IRE, this compound enhances the attachment of Iron Regulatory Protein 1 (IRP1). This this compound-IRE-IRP1 complex physically obstructs the mRNA from associating with the ribosome, thereby inhibiting the translation of these neurotoxic proteins. This is particularly effective in conditions of high intracellular iron, which are often associated with neurodegenerative diseases.
Q2: Are there different forms of this compound available?
A2: Yes, there are two primary solid forms of this compound that have been used in research and development:
-
Form A: The original semi-crystalline, anhydrous form.
-
Form B: A newer, crystalline dihydrate form.
Form B was developed to have greater solid-state stability compared to Form A. The development and patenting of this more stable crystalline form suggest that the solid-state stability of the original form was an area for improvement. For all future clinical studies, the more stable Form B has been approved by the FDA.
Q3: What is the solubility of the different forms of this compound?
A3: The two forms have different solubilities in water. However, under physiological conditions, Form A is expected to convert to Form B, and this difference is not believed to impact oral absorption.
Q4: How should I store this compound powder and stock solutions?
A4: For the solid powder form, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years. For stock solutions prepared in an organic solvent such as DMSO, the recommended storage conditions are:
-
-80°C: for up to 6 months.
-
-20°C: for up to 1 month.
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
This compound Properties
The following table summarizes key quantitative data regarding the different forms of this compound.
| Property | This compound (Form A) | This compound (Form B) | Citation |
| Description | Anhydrous, semi-crystalline | Dihydrate, crystalline | |
| Solid-State Stability | Less stable | More stable | |
| Aqueous Solubility | >100 mg/mL | 14 mg/mL | |
| Pharmacokinetics | Comparable to Form B | Comparable to Form A |
Note: Specific data regarding the degradation kinetics (e.g., half-life in solution at various pH and temperatures) of this compound in aqueous solutions are not publicly available at this time.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when preparing and using this compound solutions for experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of the free base. this compound Form B has a lower aqueous solubility (14 mg/mL) than Form A. Diluting a concentrated stock in a non-optimal buffer can cause it to crash out of solution. | Optimize solvent system. For in vivo studies, consider using a formulation with co-solvents like PEG300, Tween-80, or SBE-β-CD to improve solubility. Use heat or sonication. Gentle warming or sonication can help redissolve precipitates. Check pH. Ensure the pH of your final aqueous solution is compatible with this compound's solubility (data on pH-solubility profile is not available, but this is a common factor for many small molecules). |
| Inconsistent or lower-than-expected experimental results | Degradation of this compound in solution. this compound, like many small molecules, may be susceptible to hydrolysis, oxidation, or photolysis in aqueous media over time. The carbamate functional group in its structure could be a potential site for hydrolysis. | Prepare fresh solutions. For all experiments, especially those involving aqueous buffers, it is strongly recommended to prepare working solutions fresh from a frozen stock on the day of use. Protect from light. Store solutions in amber vials or cover them with foil to minimize potential photodegradation. Control temperature. Avoid prolonged exposure of aqueous solutions to elevated temperatures. Prepare and keep solutions on ice when possible. |
| Variability between experiments | Use of different this compound forms. Unknowingly using different batches that correspond to Form A and Form B could lead to differences in dissolution rates. Incomplete dissolution. If the compound is not fully dissolved in the stock solution, the actual concentration will be lower than calculated. | Source confirmation. If possible, confirm the solid form of this compound with your supplier. Ensure complete dissolution of stock. When preparing the initial stock in DMSO, ensure the powder is fully dissolved. Use of a vortex and gentle warming can assist. The solubility in DMSO is high (230 mg/mL), but may require ultrasonic treatment. |
Experimental Protocols & Methodologies
1. Preparation of Concentrated Stock Solution (e.g., for in vitro use)
-
Compound: this compound powder (Form A or B)
-
Solvent: Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). This compound has high solubility in DMSO (230 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. If needed, use an ultrasonic bath for a few minutes.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
2. Preparation of Working Solution for Cell-Based Assays
-
Materials: Concentrated this compound stock solution in DMSO, sterile cell culture medium appropriate for your cell line.
-
Procedure:
-
Thaw a single-use aliquot of the concentrated this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution into pre-warmed cell culture medium to achieve the desired final concentration (e.g., 1-25 µM for SH-SY5Y cells).
-
Crucially, ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.1% - 0.5%). Prepare a vehicle control with the same final concentration of DMSO.
-
Add the final working solution to your cells immediately after preparation. Do not store this compound in aqueous culture medium for extended periods.
-
Visualizations
Below are diagrams illustrating the mechanism of action of this compound and a suggested experimental workflow.
Caption: this compound's mechanism of action.
Caption: Recommended workflow for in vitro experiments.
References
Buntanetap Dose-Response Analysis for Neuroprotective Effects: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance for researchers investigating the neuroprotective effects of Buntanetap. Here, you will find troubleshooting advice, frequently asked questions, experimental protocols, and data presentation guidelines to facilitate your dose-response analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the dose-response analysis of this compound's neuroprotective effects.
Q1: What is the optimal concentration range for this compound in in-vitro neuroprotection assays?
A1: The optimal concentration range for this compound can vary depending on the cell type and the neurotoxic insult used. Based on preclinical studies, a starting point for dose-response experiments in neuronal cell lines like SH-SY5Y is typically between 0.1 µM and 10 µM. It is recommended to perform a preliminary dose-ranging study to determine the IC50 of the neurotoxin and the effective dose range of this compound for your specific experimental setup.
Q2: I am not observing a clear dose-dependent neuroprotective effect with this compound. What could be the issue?
A2: Several factors could contribute to this. Consider the following troubleshooting steps:
-
Cell Health and Density: Ensure your neuronal cells are healthy and seeded at an optimal density. Over-confluent or unhealthy cells can lead to inconsistent results.
-
Neurotoxin Concentration: The concentration of the neurotoxic agent (e.g., 6-OHDA, H₂O₂, Amyloid-β) might be too high, causing overwhelming cell death that this compound cannot rescue. Conversely, a concentration that is too low may not induce sufficient toxicity to observe a protective effect. Perform a dose-response curve for the neurotoxin alone to identify a concentration that induces approximately 50% cell death (IC50).
-
Incubation Times: Optimize the pre-incubation time with this compound before adding the neurotoxin, as well as the total incubation time. A 30-minute pre-incubation is often a good starting point.[1]
-
Reagent Quality: Ensure the this compound compound is of high purity and has been stored correctly. Prepare fresh solutions for each experiment.
-
Assay Variability: Minimize variability in your assays by using consistent cell seeding, treatment volumes, and incubation times. Include appropriate controls (vehicle control, neurotoxin-only control, positive control for neuroprotection if available).
Q3: My cell viability assay results (e.g., MTT, LDH) are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent cell viability results are a common challenge. To improve reproducibility:
-
Standardize Cell Culture Conditions: Maintain consistent cell passage numbers, media composition, and incubator conditions (temperature, CO₂, humidity).
-
Automate Pipetting: If possible, use automated pipetting to reduce human error in reagent addition.
-
Plate Layout: Be mindful of the "edge effect" in 96-well plates, where wells on the edge of the plate can evaporate more quickly. Consider not using the outer wells for experimental samples or filling them with sterile media.
-
Assay-Specific Troubleshooting:
-
MTT Assay: Ensure complete solubilization of formazan crystals. Interference from serum or phenol red in the media can also affect results.[2]
-
LDH Assay: The assay measures lactate dehydrogenase released from damaged cells. Ensure that your treatment is not interfering with the enzyme's activity.
-
Q4: I am having trouble detecting changes in neurotoxic protein levels (e.g., α-synuclein, Aβ) after this compound treatment. What should I check?
A4: Detecting changes in protein levels can be challenging. Here are some tips:
-
Western Blotting:
-
Antibody Validation: Ensure your primary antibody is specific and validated for the target protein.
-
Loading Controls: Use a reliable loading control (e.g., β-actin, GAPDH) to normalize your data.
-
Membrane Transfer: For small proteins like α-synuclein, consider fixing the membrane with PFA after transfer to prevent the protein from being washed away.
-
Sample Preparation: Optimize your cell lysis and protein extraction protocol to ensure efficient recovery of the target protein.
-
-
ELISA:
-
Kit Sensitivity: Choose an ELISA kit with a detection range appropriate for the expected protein concentrations in your samples.
-
Sample Dilution: Perform a dilution series of your samples to ensure they fall within the linear range of the standard curve.
-
Standard Curve: Prepare the standard curve carefully and ensure it has a good fit (R² > 0.99).
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Dose-Response Data for this compound (as Posiphen)
| Cell Line | Neurotoxin | This compound (Posiphen) Concentration | Observed Effect | Reference |
| SH-SY5Y | - | 0 - 10 µM | Dose-dependent decrease in α-synuclein levels (IC50 < 5 µM) | (Bandyopadhyay et al., 2006a) |
| SH-SY5Y | Iron | IC50 > 5 µM | Inhibition of α-synuclein expression, with increased potency in the presence of iron | (Olivares et al., 2009) |
| Human Neuroblastoma & Rodent Primary Neurons | - | Not specified | Reduction in APP, Aβ42, and α-synuclein levels | [3] |
Table 2: Clinical Trial Dose-Response Data for this compound
| Disease | Phase | Doses Administered | Key Outcomes | Reference |
| Alzheimer's Disease | Phase 2a | 80 mg daily | Improved cognition (ADAS-Cog11 & WAIS coding) | [4][5] |
| Alzheimer's Disease | Phase 2/3 | 7.5 mg, 15 mg, 30 mg daily | Significant improvements in ADAS-Cog scores, with higher doses showing better outcomes. | |
| Parkinson's Disease | Phase 2a | 5, 10, 20, 40, 80 mg daily | Improvements in MDS-UPDRS and WAIS coding, with 10mg and 20mg showing best outcomes. | |
| Parkinson's Disease | Phase 3 | 10 mg, 20 mg daily | 20mg dose showed significant improvements in MDS-UPDRS scores in a subgroup of patients. |
Detailed Experimental Protocol: In Vitro Neuroprotection Assay
This protocol outlines a general procedure for assessing the neuroprotective effects of this compound against a neurotoxic insult in a neuronal cell line (e.g., SH-SY5Y).
1. Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable vehicle, e.g., DMSO)
-
Neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA), Amyloid-β 1-42 oligomers)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
2. Methods:
-
Cell Seeding:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and replace it with medium containing different concentrations of this compound. Include a vehicle-only control.
-
Pre-incubate the cells with this compound for 30 minutes at 37°C.
-
Prepare the neurotoxic agent at the desired concentration (previously determined by an IC50 experiment).
-
Add the neurotoxic agent to the wells containing this compound. Include a control group with the neurotoxin alone.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Data Analysis:
-
Subtract the absorbance of the blank wells (media only) from all other readings.
-
Express cell viability as a percentage of the vehicle-treated control group.
-
Plot the cell viability against the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 (half-maximal effective concentration) of this compound.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for dose-response analysis.
Caption: this compound's mechanism of action in regulating neurotoxic protein translation.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. 4.3. Determination of Cell Viability and Neuroprotection Potential by MTT Assay [bio-protocol.org]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. A Sensitive and Cost-Effective Chemiluminescence ELISA for Measurement of Amyloid-β 1-42 Peptide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound shows promise for the treatment of Alzheimer’s disease and Parkinson’s disease | VJDementia [vjdementia.com]
Overcoming challenges in quantifying the downstream effects of Buntanetap
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Buntanetap. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in quantifying the downstream effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally administered small molecule that functions as a translational inhibitor of several neurotoxic proteins. It achieves this by selectively binding to an iron-responsive element (IRE) located in the 5' untranslated region (UTR) of the messenger RNA (mRNA) for proteins such as amyloid precursor protein (APP), tau, alpha-synuclein (α-syn), and TDP-43.[1][2][3] This binding prevents the mRNA from associating with ribosomes, thereby inhibiting the synthesis of these neurotoxic proteins.[2][4]
Q2: What are the expected downstream effects of this compound administration?
A2: By reducing the production of key neurotoxic proteins, this compound is expected to have several beneficial downstream effects. These include the restoration of axonal transport, improvement in synaptic transmission and function, and a reduction in neuroinflammation. Clinical studies have shown trends and some statistically significant improvements in cognitive function and motor skills in patients with Alzheimer's and Parkinson's disease, respectively.
Q3: How does this compound impact neuroinflammation?
A3: this compound has been observed to reduce markers of neuroinflammation. By inhibiting the production of neurotoxic proteins that can trigger inflammatory responses from microglia and astrocytes, it helps to attenuate the chronic neuroinflammatory state associated with neurodegenerative diseases. A Phase 2/3 clinical study reported reductions in inflammatory markers such as IL-5, IL-6, S100A12, IFN-γ, and IGF1R in the treatment group compared to placebo.
Troubleshooting Guides
Quantifying Protein Aggregation
Issue: Inconsistent or high background fluorescence in Thioflavin T (ThT) assay for amyloid-beta (Aβ) or α-synuclein aggregation.
-
Possible Cause 1: ThT concentration is not optimal.
-
Solution: The optimal ThT concentration can be protein-dependent. While a final concentration of 25 µM is a common starting point, it's advisable to perform a titration to find the concentration that provides the best signal-to-noise ratio for your specific protein and experimental conditions. High concentrations of ThT (above 5 µM) can lead to self-fluorescence and the formation of micelles, which can interfere with the assay.
-
-
Possible Cause 2: Presence of non-fibrillar aggregates or other interfering substances.
-
Solution: ThT fluorescence is most pronounced when bound to β-sheet-rich amyloid fibrils. Amorphous aggregates or soluble protein forms do not typically enhance ThT fluorescence. Ensure your protein preparation is free of contaminants that might autofluoresce or interact with ThT. Include a control with ThT and buffer alone to measure background fluorescence.
-
-
Possible Cause 3: Improper plate selection or reading parameters.
-
Solution: Use black, non-transparent 96-well plates to minimize well-to-well crosstalk and background fluorescence. Ensure your plate reader is set to the correct excitation and emission wavelengths (typically around 440-450 nm for excitation and 480-490 nm for emission).
-
Assessing Neuroinflammation
Issue: High variability in ELISA results for cerebrospinal fluid (CSF) neuroinflammatory markers (e.g., IL-6, TNF-α).
-
Possible Cause 1: Pre-analytical variability in CSF sample handling.
-
Solution: Standardize your CSF collection and processing protocol. Use polypropylene tubes for collection and storage to prevent protein adhesion to the tube walls. Centrifuge samples shortly after collection to remove cellular debris and freeze them at -80°C in aliquots to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 2: Matrix effects from CSF components.
-
Solution: CSF can contain substances that interfere with antibody-antigen binding in an ELISA. Prepare your standard curve in a matrix that closely mimics CSF or use a commercially available synthetic CSF matrix. Perform spike and recovery experiments to assess for matrix interference.
-
-
Possible Cause 3: Low abundance of target cytokines in CSF.
-
Solution: Cytokine levels in the CSF can be very low. Consider using a high-sensitivity ELISA kit or a multiplex immunoassay platform that allows for the simultaneous measurement of multiple analytes from a small sample volume.
-
Measuring Changes in Protein Levels
Issue: Difficulty in detecting a clear reduction in neurotoxic protein levels (e.g., α-synuclein, tau) via Western Blot after this compound treatment.
-
Possible Cause 1: Low abundance of the target protein in the sample.
-
Solution: Optimize your protein extraction protocol to maximize yield. Consider using immunoprecipitation to enrich for your protein of interest before running the Western blot. For low-abundance proteins, using a more sensitive detection system, such as an enhanced chemiluminescence (ECL) substrate or a fluorescent detection method, can improve signal intensity.
-
-
Possible Cause 2: Non-specific antibody binding leading to high background.
-
Solution: Ensure your primary antibody is specific for the target protein and has been validated for Western blotting. Optimize the antibody dilution and blocking conditions. Using 5% non-fat dry milk or bovine serum albumin (BSA) in TBST is a common blocking strategy. Thorough washing steps are crucial to remove unbound antibodies.
-
-
Possible Cause 3: this compound's mechanism of action.
-
Solution: this compound inhibits the de novo synthesis of neurotoxic proteins. Depending on the half-life of the existing protein pool, a significant reduction in total protein levels may take time to become apparent. Consider performing a time-course experiment to determine the optimal treatment duration for observing a detectable decrease in protein levels.
-
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies of this compound.
Table 1: Effect of this compound on Cognitive Function in Mild Alzheimer's Disease (Phase 2/3 Study)
| Treatment Group | Change in ADAS-Cog11 from Baseline (Mean (SE)) | p-value (vs. Baseline) |
| Placebo | - | - |
| 7.5 mg | -2.19 (0.87) | 0.013 |
| 15 mg | -2.79 (0.81) | 0.001 |
| 30 mg | -3.32 (0.82) | <0.001 |
Table 2: Effect of this compound on Biomarkers in Alzheimer's Disease (Phase 2a and 2/3 Studies)
| Biomarker | Direction of Change with this compound | Study Phase | Reference |
| Neuroinflammatory Markers | |||
| IL-5, IL-6, S100A12, IFN-γ, IGF1R | Reduced vs. Placebo | Phase 2/3 | |
| Neurodegeneration Marker | |||
| Neurofilament Light Chain (NfL) | Decreased | Phase 2/3 | |
| Neurotoxic Proteins | |||
| CSF APP fragments (sAPPα and β) | Statistically significant reduction | Phase 1 (MCI) | |
| CSF Total Tau | Statistically significant reduction | Phase 1 (MCI) | |
| CSF Phosphorylated Tau (p-tau) | Statistically significant reduction | Phase 1 (MCI) | |
| CSF Aβ42 | Trend for reduction (-51.4%, p=0.0533) | Phase 1 (MCI) | |
| Plasma Total Tau | Reduction observed | Phase 2/3 |
Key Experimental Protocols
Thioflavin T (ThT) Aggregation Assay for Amyloid-Beta
Objective: To monitor the kinetics of amyloid-beta (Aβ) fibril formation in the presence and absence of this compound.
Methodology:
-
Preparation of Aβ monomers: Dissolve lyophilized Aβ peptide (e.g., Aβ42) in a suitable solvent like hexafluoroisopropanol (HFIP) to dissociate pre-existing aggregates. Lyophilize the peptide to remove the solvent. Reconstitute the peptide in a small volume of DMSO and then dilute to the final working concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Preparation of ThT solution: Prepare a stock solution of ThT (e.g., 1 mM) in water and filter it through a 0.2 µm filter. Dilute the stock solution to the final working concentration (e.g., 25 µM) in the assay buffer.
-
Assay setup: In a black 96-well plate with a clear bottom, add the Aβ monomer solution, the ThT working solution, and either this compound (at various concentrations) or vehicle control.
-
Incubation and measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~480 nm.
-
Data analysis: Plot the fluorescence intensity against time to generate aggregation curves. Analyze the lag time, maximum fluorescence intensity, and the rate of aggregation to assess the effect of this compound.
Western Blot for α-Synuclein in Cell Lysates
Objective: To quantify the levels of α-synuclein in neuronal cell cultures treated with this compound.
Methodology:
-
Cell Lysis: After treating neuronal cells with this compound or vehicle, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for α-synuclein overnight at 4°C. Wash the membrane thoroughly with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound's mechanism of action and downstream effects.
Caption: Experimental workflow for the Thioflavin T (ThT) aggregation assay.
Caption: Troubleshooting logic for Western blot analysis.
References
- 1. Three common hurdles in studying alpha-synuclein aggregation and how to tackle them - Fluidic Sciences Ltd % [fluidic.com]
- 2. protocols.io [protocols.io]
- 3. This compound, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer’s and Parkinson’s Patients | springermedizin.de [springermedizin.de]
- 4. Thioflavin T spectroscopic assay [assay-protocol.com]
Technical Support Center: Buntanetap & Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Buntanetap in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in signal in our metabolic-based cell viability assays (e.g., MTT, XTT, CCK-8) at certain concentrations of this compound, but this doesn't seem to correlate with actual cell death observed under the microscope. What could be the cause?
A1: This is a critical observation and can be attributed to this compound's mechanism of action. This compound is a translational inhibitor of several neurotoxic proteins, including amyloid precursor protein (APP), tau, and alpha-synuclein.[1][2][3] By modulating protein synthesis, this compound might also affect the overall metabolic activity of the cells without necessarily inducing cytotoxicity. Assays that rely on mitochondrial reductase activity (like MTT and XTT) could therefore show a reduced signal, which may be misinterpreted as decreased viability.
Troubleshooting Steps:
-
Cross-validate with a different assay: Use a cytotoxicity assay that measures a different cell health parameter, such as membrane integrity (e.g., LDH release assay or a trypan blue exclusion assay).
-
Direct cell counting: Manually count cells using a hemocytometer or an automated cell counter to get a direct measure of cell number.
-
Apoptosis/Necrosis staining: Utilize fluorescent dyes that differentiate between live, apoptotic, and necrotic cells (e.g., Annexin V/PI staining) to visualize and quantify the actual mode of cell death.
Q2: Our dose-response curve for this compound shows a U-shape, with viability appearing to increase at higher concentrations. Is this expected?
A2: A U-shaped or biphasic dose-response curve is a known artifact in cell-based assays, particularly with chemical compounds.[4] Several factors could contribute to this observation with this compound:
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with the optical density readings of colorimetric assays, leading to an artificially high signal.[4]
-
Direct Chemical Interference: The compound itself might directly react with and reduce the assay reagent (e.g., MTT tetrazolium salt), causing a color change that is independent of cellular metabolic activity. This would result in a false-positive signal for cell viability.
Troubleshooting Steps:
-
Solubility Check: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation before adding the assay reagents.
-
Assay Interference Control: Run a cell-free control where you add this compound at the tested concentrations to the culture medium and the assay reagent to see if there is any direct chemical reaction.
-
Adjust Concentration Range: If precipitation is observed, lower the maximum concentration of this compound in your experimental setup.
Q3: We are seeing high variability between replicate wells treated with this compound. What are the common causes for this?
A3: High variability in replicate wells is a common issue in cell-based assays and can be caused by several factors unrelated to the compound itself.
-
Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Edge Effects: Wells on the outer edges of the microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or the compound can introduce significant variability.
-
Incomplete Reagent Mixing: Failure to properly mix the assay reagent can lead to uneven color development.
Troubleshooting Steps:
-
Proper Cell Seeding: Ensure your cells are in a single-cell suspension and are evenly distributed in the plate. Consider using reverse pipetting for better consistency.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Pipetting Technique: Calibrate your pipettes regularly and use fresh tips for each replicate.
-
Thorough Mixing: Ensure gentle but complete mixing of the assay reagent in each well.
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability based on the mitochondrial reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle-only controls (e.g., DMSO concentration matched to the highest this compound concentration, typically <0.5%). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the diluted MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix gently on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells, providing an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect a supernatant sample (e.g., 50 µL) from each well without disturbing the cells.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
Data Presentation
Table 1: Hypothetical Comparative Data from Different Viability Assays
| This compound Conc. (µM) | MTT Assay (% Viability) | LDH Assay (% Cytotoxicity) | Direct Cell Count (x10^4 cells/well) |
| 0 (Vehicle) | 100 ± 5.2 | 5 ± 1.5 | 5.0 ± 0.3 |
| 1 | 95 ± 4.8 | 6 ± 1.8 | 4.9 ± 0.4 |
| 10 | 80 ± 6.1 | 8 ± 2.1 | 4.7 ± 0.3 |
| 50 | 65 ± 7.3 | 12 ± 2.5 | 4.5 ± 0.5 |
| 100 | 50 ± 8.5 | 15 ± 3.0 | 4.4 ± 0.4 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
This compound's Mechanism of Action
This compound functions by inhibiting the translation of neurotoxic proteins. It strengthens the binding of Iron Regulatory Protein 1 (IRP1) to the Iron Responsive Element (IRE) on the mRNA of proteins like APP, tau, and α-synuclein, thereby preventing their translation.
Caption: this compound's inhibitory effect on neurotoxic protein translation.
Troubleshooting Workflow for Unexpected Viability Results
A logical approach to troubleshooting unexpected results in cell viability assays when testing a compound like this compound.
Caption: A workflow for troubleshooting unexpected cell viability assay results.
References
Validation & Comparative
A Comparative Analysis of Buntanetap and Other Translational Inhibitors in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for neurodegenerative diseases, the inhibition of neurotoxic protein synthesis at the translational level presents a compelling strategy. This guide provides a detailed comparison of Buntanetap, a novel translational inhibitor, with other emerging translational inhibitors, primarily those modulating the Integrated Stress Response (ISR). We will delve into their mechanisms of action, comparative efficacy from preclinical and clinical studies, and the experimental methodologies employed to evaluate their therapeutic potential.
Mechanism of Action: A Tale of Two Strategies
Translational inhibitors in the context of neurodegenerative diseases largely fall into two categories: those that target specific mRNA sequences and those that modulate the general cellular machinery of protein synthesis, often through the Integrated Stress Response (ISR).
This compound: Targeting the Source
This compound operates through a unique and targeted mechanism. It is a small molecule that inhibits the translation of several key neurotoxic proteins, including Amyloid Precursor Protein (APP), tau, and alpha-synuclein.[1][2][3] It achieves this by binding to an iron-responsive element (IRE) located in the 5'-untranslated region (5'-UTR) of the messenger RNA (mRNA) of these proteins.[1][4] This binding enhances the affinity of Iron Regulatory Protein 1 (IRP1) to the IRE, which in turn physically obstructs the ribosome from initiating translation, thereby selectively reducing the production of these toxic proteins.
Integrated Stress Response (ISR) Inhibitors: A Broader Approach
The ISR is a cellular stress response pathway that, when activated, leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event reduces global protein synthesis as a protective measure. However, chronic activation of the ISR is implicated in the pathogenesis of neurodegenerative diseases. ISR inhibitors aim to alleviate this chronic stress and restore normal protein synthesis. These inhibitors can be broadly categorized as:
-
eIF2B Activators (e.g., DNL343, ISRIB): These molecules act downstream of eIF2α phosphorylation. They bind to and activate eIF2B, the guanine nucleotide exchange factor for eIF2, effectively overriding the inhibitory signal of phosphorylated eIF2α and restoring global protein synthesis.
-
eIF2α Kinase Inhibitors (e.g., PERK, PKR, GCN2, HRI inhibitors): This class of inhibitors targets the upstream kinases that phosphorylate eIF2α. By inhibiting these kinases, they prevent the initiation of the translational blockade. Examples include GSK2606414 (a PERK inhibitor) and C16 (a PKR inhibitor).
Signaling Pathway Diagrams
To visualize these distinct mechanisms, the following diagrams have been generated using the DOT language.
References
Buntanetap: A Comparative Analysis of its Impact on Neurotoxic Protein Levels in Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Buntanetap's effects on key neurotoxic protein levels implicated in neurodegenerative diseases. We will objectively compare its performance with other therapeutic alternatives and provide supporting experimental data to inform research and development decisions.
Mechanism of Action: A Novel Approach to Neuroprotection
This compound, an orally administered small molecule, operates through a unique mechanism of action by inhibiting the translation of multiple neurotoxic proteins.[1][2][3] It selectively binds to an iron-responsive element (IRE) located in the 5' untranslated region of the messenger RNA (mRNA) of several proteins known to aggregate and cause neuronal damage, including amyloid precursor protein (APP), tau, alpha-synuclein (α-synuclein), and TAR DNA-binding protein 43 (TDP-43).[4][5]
Under pathological conditions, such as those found in Alzheimer's and Parkinson's disease, increased intracellular iron levels can lead to the overexpression of these neurotoxic proteins. This compound enhances the binding of iron regulatory protein 1 (IRP1) to the IRE on these specific mRNAs. This stabilized complex prevents the mRNA from accessing the ribosome, thereby inhibiting its translation into protein. This upstream intervention reduces the production of multiple pathological proteins simultaneously, aiming to restore cellular homeostasis and mitigate the downstream toxic effects that contribute to neurodegeneration.
Comparative Efficacy: this compound vs. Other Neurotoxic Protein-Targeting Therapies
The following tables summarize the quantitative effects of this compound and other notable drugs on key neurotoxic protein levels and related biomarkers as reported in clinical trials.
Amyloid-Beta (Aβ) and Tau Modulation in Alzheimer's Disease
| Drug | Target | Mechanism of Action | Key Biomarker Changes | Clinical Trial |
| This compound | APP, Tau, α-Synuclein, TDP-43 mRNA | Translational Inhibition | CSF: Trend towards reduced sAPPα, sAPPβ, total-tau, and p-tau. Plasma: Reduction in total tau. | NCT04524351, NCT05686044 |
| Aducanumab | Aggregated Aβ | Monoclonal Antibody | Amyloid PET: Dose- and time-dependent reduction in amyloid plaques. Plasma p-tau181: 21-25% reduction vs. placebo in EMERGE and ENGAGE trials. | EMERGE & ENGAGE |
| Donanemab | N3pG Aβ | Monoclonal Antibody | Amyloid PET: 67.8% of participants became amyloid negative by week 76. Plasma p-tau217: 23% decrease from baseline at 76 weeks (placebo increased by 6%). | TRAILBLAZER-ALZ |
| Lecanemab | Aβ protofibrils | Monoclonal Antibody | Amyloid PET: Mean amyloid level below positivity threshold at 18 months. CSF & Plasma p-tau181: Improvement observed. | Clarity AD |
Alpha-Synuclein (α-Synuclein) Modulation in Parkinson's Disease
| Drug | Target | Mechanism of Action | Key Biomarker Changes | Clinical Trial |
| This compound | α-Synuclein mRNA | Translational Inhibition | CSF: Trend towards reduced α-synuclein. | NCT04524351 |
| Prasinezumab | Aggregated α-Synuclein | Monoclonal Antibody | Data on specific biomarker changes in alpha-synuclein levels from the PASADENA study are not yet fully detailed in publications. | PASADENA |
TDP-43 Modulation
This compound is one of the few drugs in clinical development that also targets the translation of TDP-43 mRNA. While preclinical data supports this mechanism, detailed quantitative data from human trials on TDP-43 levels are still emerging.
Other Relevant Biomarkers
| Drug | Biomarker | Effect | Clinical Trial |
| This compound | Inflammatory Markers (Plasma) | Reduction in IL-5, IL-6, S100A12, IFN-γ, and IGF1R vs placebo. | NCT05686044 |
| This compound | Neurofilament Light Chain (NfL - Plasma) | Decreased levels observed. | NCT05686044 |
| Tofersen | SOD1 (CSF) | 33% reduction in SOD1 protein (early start). | VALOR (SOD1-ALS) |
| Tofersen | Neurofilament Light Chain (NfL - Plasma) | 51% reduction (early start). | VALOR (SOD1-ALS) |
Experimental Methodologies
The following provides an overview of the types of experimental protocols used to generate the data cited in this guide. Detailed, step-by-step protocols for specific commercial kits used in large-scale clinical trials are often proprietary.
Measurement of sAPPα and sAPPβ in Cerebrospinal Fluid (CSF)
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Meso Scale Discovery (MSD) electrochemiluminescence assays.
-
Principle: These are sandwich immunoassays. A capture antibody specific to sAPPα or sAPPβ is coated on a plate. The CSF sample is added, and the target protein binds to the antibody. A second, detection antibody that is labeled with an enzyme or a light-emitting tag is then added, which binds to a different site on the captured protein. The signal generated is proportional to the amount of protein in the sample.
Quantification of Tau and Phosphorylated Tau (p-Tau)
-
Method: ELISA or Single Molecule Array (Simoa) assays.
-
Principle: Similar to the sAPP assays, these are highly sensitive immunoassays. For p-tau, one of the antibodies is specific to a phosphorylated epitope on the tau protein. Simoa technology allows for the detection of very low abundance proteins by isolating individual immunocomplexes in microscopic wells.
Amyloid-Beta (Aβ) Quantification
-
Method: Mass Spectrometry (MS) or ELISA.
-
Principle:
-
ELISA: Uses a pair of antibodies to capture and detect specific Aβ isoforms (e.g., Aβ40, Aβ42).
-
Mass Spectrometry: After immunoprecipitation to enrich for Aβ peptides, MS separates the peptides based on their mass-to-charge ratio, allowing for precise quantification of different Aβ species.
-
Alpha-Synuclein and TDP-43 Measurement
-
Method: ELISA.
-
Principle: Sandwich ELISA kits are commercially available for the quantification of total and phosphorylated forms of these proteins in biological fluids.
Immunohistochemistry (IHC) for Protein Aggregates
-
Method: IHC on post-mortem brain tissue.
-
Principle: Thin sections of brain tissue are incubated with a primary antibody specific to the protein aggregate of interest (e.g., Lewy bodies for α-synuclein). A secondary antibody, linked to an enzyme that produces a colored precipitate, is then used for visualization under a microscope.
Conclusion
This compound presents a novel, upstream therapeutic strategy by simultaneously targeting the production of multiple key neurotoxic proteins. This approach differs from many current therapies, such as monoclonal antibodies, which are designed to clear existing protein aggregates. The available clinical trial data, while still emerging, suggests that this compound can modulate the levels of these pathological proteins and related biomarkers.
For researchers and drug developers, this compound's unique mechanism offers a promising avenue for intervention in the complex pathology of neurodegenerative diseases. Further investigation, including larger and longer-term clinical trials, will be crucial to fully elucidate its therapeutic potential and to draw definitive comparisons with other treatment modalities. The data presented in this guide serves as a foundational resource for understanding the current landscape of therapies targeting neurotoxic proteins.
References
Buntanetap Demonstrates Synergistic Neuroprotective Effects in Preclinical Models
For Immediate Release
MALVERN, PA – Preclinical research indicates that Buntanetap (formerly known as Posiphen or ANVS401), an investigational translational inhibitor of neurotoxic proteins, exhibits synergistic neuroprotective effects when combined with other neuroprotective compounds. Notably, a study in a mouse model of Alzheimer's disease (AD) showed that co-administration of this compound with the glucagon-like peptide-1 (GLP-1) agonist dulaglutide resulted in cognitive improvements surpassing those of either compound administered alone.[1][2] This finding suggests a promising new avenue for combination therapies in the treatment of neurodegenerative diseases.
Developed by Annovis Bio, this compound is an orally administered small molecule designed to inhibit the translation of multiple neurotoxic proteins, including amyloid-beta (Aβ), tau, alpha-synuclein (α-syn), and TDP-43, which are implicated in the pathology of various neurodegenerative disorders.[3] By targeting the synthesis of these proteins, this compound aims to restore axonal transport and synaptic function, thereby protecting nerve cells from degeneration.
Synergistic Cognitive Enhancement with Dulaglutide
A preclinical study in an Alzheimer's disease mouse model investigated the combined effects of this compound and dulaglutide, a GLP-1 agonist approved for the treatment of type 2 diabetes that has shown potential neuroprotective properties.[1][2] The results, announced by Annovis Bio, demonstrated a significant synergistic effect on cognitive function. While this compound alone restored cognitive function to 100% of the healthy control level and dulaglutide alone restored it to 80%, the combination of the two compounds enhanced cognitive function to levels exceeding those of the healthy controls.
This synergistic effect is hypothesized to stem from the distinct yet complementary mechanisms of action of the two compounds. This compound reduces the production of neurotoxic proteins, while GLP-1 agonists like dulaglutide are believed to exert neuroprotective effects through mechanisms such as improving insulin signaling in the brain, reducing inflammation, and promoting neuronal survival.
Quantitative Data from Preclinical Combination Study
The following table summarizes the key quantitative findings from the preclinical study of this compound in combination with dulaglutide in an Alzheimer's disease mouse model, as reported in company press releases.
| Treatment Group | Cognitive Function Restoration (%) | Source(s) |
| This compound alone | 100 | |
| Dulaglutide alone | 80 | |
| This compound + Dulaglutide | >100 (Enhanced beyond healthy controls) |
Note: This data is based on company announcements and has not yet been published in a peer-reviewed scientific journal. The specific cognitive tests and statistical analyses are not publicly available.
Experimental Protocols
While a detailed, peer-reviewed experimental protocol for the this compound and dulaglutide combination study is not yet available, a general methodology for such a preclinical study in an Alzheimer's disease mouse model would typically involve the following steps:
-
Animal Model: Use of a transgenic mouse model that develops key pathological features of Alzheimer's disease, such as amyloid plaques and cognitive deficits (e.g., 5xFAD or APP/PS1 mice).
-
Treatment Groups: Animals are randomly assigned to different treatment groups: vehicle (placebo), this compound alone, dulaglutide alone, and a combination of this compound and dulaglutide. A group of wild-type, healthy mice serves as a control for normal cognitive function.
-
Drug Administration: this compound is typically administered orally, while dulaglutide is administered via subcutaneous injection. Dosing regimens are determined based on previous pharmacokinetic and efficacy studies.
-
Behavioral Testing: A battery of behavioral tests is used to assess different aspects of cognitive function. Common tests include the Morris water maze for spatial learning and memory, the Y-maze for working memory, and novel object recognition for learning and memory.
-
Biochemical and Histological Analysis: Following the completion of behavioral testing, brain tissue is collected for analysis of neuroprotective markers. This may include measuring levels of Aβ and tau proteins, synaptic markers, and inflammatory markers through techniques such as ELISA, Western blotting, and immunohistochemistry.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the synergistic action of this compound and dulaglutide, and a typical experimental workflow for a preclinical combination study.
References
- 1. Annovis’ Lead Compound Enhances Cognition Synergistically with GLP-1 Agonist [drug-dev.com]
- 2. Annovisâ Lead Compound Enhances Cognition Synergistically with GLP-1 Agonist [annovisbio.com]
- 3. Annovis Announces Publication That Supports Understanding of this compoundâs Mechanism of Action in Humans [annovisbio.com]
Buntanetap: A Deep Dive into Conflicting Efficacy Data in Neurodegenerative Disease Trials
For Immediate Release
BERWYN, PA – November 29, 2025 – Buntanetap (formerly known as ANVS401 or Posiphen), an investigational oral therapy developed by Annovis Bio, has shown a complex and at times conflicting efficacy profile in clinical trials for Alzheimer's and Parkinson's diseases. This guide provides a comprehensive analysis of the available data for researchers, scientists, and drug development professionals, presenting a side-by-side comparison of study outcomes, detailing experimental protocols, and visualizing the underlying biological and logical frameworks.
This compound is a small molecule designed to inhibit the translation of multiple neurotoxic proteins, including amyloid-beta (Aβ), tau, alpha-synuclein (α-syn), and TDP-43, by binding to an iron-responsive element in their respective messenger RNAs (mRNAs).[1][2][3] This novel mechanism of action holds the potential to address a broader spectrum of neurodegenerative pathologies compared to therapies targeting a single protein. However, the clinical trial results have been a mosaic of promising signals, and missed endpoints, necessitating a granular examination of the data.
Comparative Efficacy Data
The following tables summarize the key quantitative outcomes from major clinical trials of this compound, highlighting the areas of conflicting or inconsistent results.
Table 1: this compound Efficacy in Alzheimer's Disease Clinical Trials
| Clinical Trial | Phase | N | Treatment Groups | Duration | Key Efficacy Endpoints & Results |
| NCT04524351 [4][5] | 1/2a | 14 (AD cohort) | 80mg this compound QD vs. Placebo | 25 days | ADAS-Cog11: Statistically significant improvement. Biomarkers: Trend towards lower levels of neurotoxic proteins and inflammatory factors. |
| DISCOVER (NCT02925650) | 1/2 | 19 (MCI or early AD) | 60mg this compound (1-3x daily) vs. Placebo | 10 days | CSF Aβ Generation: No significant effect. Cognitive Measures: No significant changes. |
| NCT05686044 | 2/3 | 325 | 7.5mg, 15mg, 30mg this compound QD vs. Placebo | 12 weeks | ADAS-Cog 11 (Co-primary): Statistically significant improvement in mild AD patients at all doses (e.g., 3.32-point improvement with 30mg vs. 0.3 with placebo). ADCS-CGIC (Co-primary): No statistically significant difference from placebo. Plasma Total Tau: Reduction observed at all doses. |
Table 2: this compound Efficacy in Parkinson's Disease Clinical Trials
| Clinical Trial | Phase | N | Treatment Groups | Duration | Key Efficacy Endpoints & Results |
| NCT04524351 | 1/2a | 54 (PD cohort) | 5, 10, 20, 40, 80mg this compound QD vs. Placebo | 25 days | MDS-UPDRS: Statistically significant improvements. Biomarkers: Trend towards lower levels of neurotoxic proteins and inflammatory factors. |
| NCT05357989 | 3 | 523 | 10mg, 20mg this compound QD vs. Placebo | 6 months | MDS-UPDRS Part II (Primary): Described as "challenging" to assess in the overall population with minimal deficits at baseline. Subgroup Analysis (>3 years since diagnosis): Significant improvements in MDS-UPDRS Part II, III, and II+III with 20mg dose. Cognition: Statistically significant improvement in the 20mg group compared to placebo. |
Interpretation of Conflicting Data
The data presents a nuanced picture. In Alzheimer's disease, this compound has demonstrated a consistent, dose-dependent improvement in the ADAS-Cog 11, a measure of cognitive function. However, this has not translated into a significant improvement on the ADCS-CGIC, a global assessment of clinically meaningful change. This discrepancy could be attributed to the short duration of the trials, the subjective nature of the CGIC scale, or a genuine lack of a robust, clinically observable effect on daily functioning.
The biomarker data is also inconsistent. While some studies suggest a reduction in neurotoxic proteins and inflammatory markers, the DISCOVER study (NCT02925650) did not show a significant impact on CSF Aβ generation. This could be due to differences in the patient population, duration of treatment, or the specific biomarkers and assays used. For instance, the NCT05686044 study, which showed a reduction in plasma total tau, did not initially pre-screen participants for Alzheimer's biomarkers, a factor that could influence the results.
In Parkinson's disease, the efficacy of this compound appears more pronounced in a subgroup of patients with a longer disease duration. This suggests that the drug's effect may be more readily detectable in patients with more established pathology. The challenge in assessing the primary endpoint in the broader population highlights the importance of patient selection and stratification in clinical trial design for neurodegenerative diseases.
Experimental Protocols
A deeper understanding of the conflicting data requires an examination of the methodologies employed in the key clinical trials.
Table 3: Methodological Overview of Key this compound Clinical Trials
| Feature | NCT04524351 (Phase 1/2a) | DISCOVER (NCT02925650) (Phase 1/2) | NCT05686044 (Phase 2/3 AD) | NCT05357989 (Phase 3 PD) |
| Study Design | Double-blind, placebo-controlled, multi-center | Double-blind, placebo-controlled | Randomized, double-blind, placebo-controlled | Randomized, double-blind, placebo-controlled |
| Participants | 14 early AD and 54 early PD patients | 19 adults with MCI or early AD | 325 patients with mild to moderate AD (MMSE 14-24) | 523 patients with early PD |
| Intervention | AD: 80mg this compound or placebo QD. PD: 5, 10, 20, 40, 80mg this compound or placebo QD | 60mg this compound (1-3x daily) or placebo | 7.5mg, 15mg, 30mg this compound or placebo QD | 10mg, 20mg this compound or placebo QD |
| Duration | 25 days | 10 days | 12 weeks | 6 months |
| Primary Endpoints | Safety and tolerability | Safety and tolerability | ADAS-Cog 11 and ADCS-CGIC | Change in MDS-UPDRS Part II |
| Biomarker Analysis | CSF and plasma biomarkers of neurotoxicity and inflammation | CSF Aβ generation | Plasma biomarkers including total Tau | Not specified in detail in initial reports |
Visualizing the Science
To further clarify the context of these findings, the following diagrams illustrate this compound's proposed mechanism of action, a typical experimental workflow for its clinical trials, and the logical relationship of the conflicting data.
Caption: this compound's proposed mechanism of action.
Caption: A generalized experimental workflow for this compound clinical trials.
Caption: Logical relationship of conflicting data on this compound's efficacy.
Conclusion and Future Directions
The clinical development of this compound illustrates the complexities of targeting neurodegenerative diseases. While the drug has shown promising signals of cognitive improvement and biomarker modulation in specific contexts, the lack of consistent efficacy across all endpoints and patient populations underscores the need for further investigation. Future clinical trials with longer durations, refined patient selection criteria (including baseline biomarker status), and a comprehensive battery of cognitive, functional, and biomarker endpoints will be crucial to definitively determine the therapeutic potential of this compound. For drug development professionals, the story of this compound serves as a case study in the importance of robust clinical trial design and the multifaceted nature of assessing efficacy in slowly progressing, heterogeneous diseases like Alzheimer's and Parkinson's.
References
- 1. Annovis Bio Announces Statistically Significant Phase II/III Data in Patients With Early Alzheimerâs Disease [annovisbio.com]
- 2. This compound Safe With Signals of Efficacy for Alzheimer Disease and Phase 3 Trials Are Being Initiated - - Practical Neurology [practicalneurology.com]
- 3. Annovis Bio Reports Positive Phase II/III Alzheimer's Early-Stage Results [synapse.patsnap.com]
- 4. investing.com [investing.com]
- 5. This compound, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Analysis of Buntanetap and Other Small Molecule Inhibitors in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of small molecule inhibitors for neurodegenerative diseases, Buntanetap (formerly known as ANVS401 or Posiphen) is emerging as a candidate with a noteworthy safety profile. This guide provides an objective comparison of the safety data for this compound against other small molecule inhibitors, Azeliragon and Neflamapimod, which have been investigated in late-stage clinical trials for Alzheimer's disease. This comparison is based on available clinical trial data and aims to provide a clear overview for researchers and drug development professionals.
Mechanism of Action: A Key Differentiator
This compound is an orally administered small molecule that functions as a translational inhibitor of neurotoxic proteins. It is designed to lower the levels of multiple proteins implicated in neurodegeneration, including amyloid-beta (Aβ), tau, and alpha-synuclein, by targeting a conserved iron-responsive element in their messenger RNA (mRNA)[1]. This multi-target approach distinguishes it from many other therapies that focus on a single pathological protein.
Comparative Safety Profile
Clinical trial data for this compound consistently highlight its favorable safety and tolerability. Across multiple studies, it has been reported to be well-tolerated with no drug-related serious adverse events (SAEs)[2][3][4][5]. A particularly significant finding is the absence of Amyloid-Related Imaging Abnormalities (ARIA), a side effect of concern with some amyloid-targeting monoclonal antibody therapies.
In a Phase 3 trial for Parkinson's disease (NCT05357989), an independent Data and Safety Monitoring Board (DSMB) review found no drug-related SAEs, and each adverse event (AE) occurred in less than 2% of the 523 enrolled patients. Early clinical studies identified dose-related side effects such as dizziness, nausea, and vomiting at higher doses. A Phase 2a study in Alzheimer's and Parkinson's patients (NCT04524351) also concluded that this compound was safe and well-tolerated. Similarly, a Phase 2/3 study in mild to moderate Alzheimer's disease (NCT05686044) reported a safety profile consistent with prior trials, with a comparable number of mild to moderate AEs between the this compound and placebo groups and no SAEs related to the drug.
For a direct comparison, the following table summarizes the available quantitative safety data for this compound and two other small molecule inhibitors, Azeliragon and Neflamapimod.
| Adverse Event (AE) | This compound (Various Trials) | Azeliragon (STEADFAST Trial - 5mg/day) | Neflamapimod (REVERSE-SD Trial - 40mg BID) |
| Serious Adverse Events (SAEs) | No drug-related SAEs reported | Information not available in a comparative table | 3 SAEs (considered unrelated to treatment) |
| Discontinuation due to AEs | Low dropout rate (6% in Phase 3 PD trial) | Information not available in a comparative table | 2 discontinuations (nausea, myeloma diagnosis) |
| Common AEs (Incidence ≥5%) | Each AE <2% in Phase 3 PD trial. Early studies reported dizziness, nausea, vomiting at higher doses. | Falls, confusion (at higher, discontinued dose). Mild gastrointestinal distress (at 5mg dose). | Fall (6%), Headache (6%), Diarrhea (5%), Upper respiratory infection (5%) |
| Amyloid-Related Imaging Abnormalities (ARIA) | No occurrences of ARIA reported | Not applicable (different mechanism) | Not applicable (different mechanism) |
Experimental Protocols for Safety Assessment
The safety of this compound and other investigational drugs in clinical trials is rigorously monitored through standardized procedures. These protocols are designed to protect participants and provide comprehensive safety data. While specific internal protocols for each trial are proprietary, the general methodology for safety assessment in neurodegenerative disease trials follows established guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Key Components of Safety Monitoring in Clinical Trials:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Monitoring: All AEs and SAEs are recorded, assessed for severity and causality, and reported to regulatory authorities as required. This is a continuous process throughout the trial.
-
Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, temperature, and respiratory rate) and comprehensive physical examinations are conducted at specified intervals.
-
Clinical Laboratory Tests: A panel of blood and urine tests are performed to monitor hematology, blood chemistry, and urinalysis to detect any potential organ toxicity.
-
Electrocardiograms (ECGs): ECGs are performed to monitor cardiac function and detect any drug-related effects on heart rhythm.
-
Concomitant Medication Monitoring: All medications taken by participants are recorded to assess for potential drug-drug interactions.
-
Data and Safety Monitoring Board (DSMB): An independent DSMB regularly reviews accumulating safety data to ensure the ongoing safety of trial participants.
The following diagram illustrates a generalized workflow for safety assessment in a clinical trial setting.
Signaling Pathway of this compound
This compound's unique mechanism of action involves the modulation of protein translation. The following diagram illustrates the proposed signaling pathway.
Conclusion
Based on the currently available data, this compound demonstrates a favorable safety profile, particularly with the absence of ARIA, which is a significant concern for some other Alzheimer's disease therapeutics. Its oral administration and good tolerability in clinical trials to date suggest a potentially advantageous safety profile compared to some other small molecule inhibitors and monoclonal antibodies for neurodegenerative diseases. As more detailed quantitative data from ongoing and future clinical trials become available, a more comprehensive and direct comparison will be possible. This guide will be updated as new information is published.
References
- 1. Annovis Bio Announces Publication of Phase 2a Clinical Data in The Journal of Prevention of Alzheimer's Disease [prnewswire.com]
- 2. Annovis Bio Receives Excellent Safety Rating and Positive Recommendation to Continue Phase III Trial of this compound for Parkinsonâs Disease Patients from the Independent Data and Safety Monitoring Board (DSMB) [annovisbio.com]
- 3. neurologylive.com [neurologylive.com]
- 4. This compound Treatment for Parkinson Disease Linked to Improvements in Motor, Non-Motor, and Cognitive Functions - - Practical Neurology [practicalneurology.com]
- 5. Annovis Bio's this compound Safe, Effective for High-Risk Alzheimer's Patients [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Buntanetap: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational compounds like Buntanetap is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper handling and disposal of this compound waste generated during research activities.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on best practices for the disposal of non-hazardous and potentially hazardous small molecule compounds in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Key Chemical and Physical Properties
A summary of the known properties of this compound is provided below. This information is crucial for a preliminary assessment, but in the absence of a full SDS, it is recommended to handle the compound with a conservative approach, assuming it may have unknown hazards.
| Property | Value | Source |
| Chemical Name | (3aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-yl phenylcarbamate | Alzforum[1] |
| Synonyms | Posiphen, ANVS-401 | Alzforum[1] |
| Chemical Formula | C₂₀H₂₃N₃O₂ | Alzheimer's Drug Discovery Foundation[2] |
| Molecular Weight | 337.4 g/mol | Alzheimer's Drug Discovery Foundation[2] |
| Form | Solid (semi-crystalline and crystalline forms exist) | Annovis Bio[3] |
| Administration | Oral | Alzheimer's Drug Discovery Foundation |
Experimental Protocol: Waste Segregation
Proper segregation of waste at the point of generation is fundamental to safe and compliant disposal. The following protocol outlines the segregation of different waste streams contaminated with this compound.
Materials:
-
Clearly labeled, dedicated waste containers for each waste stream.
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.
Procedure:
-
Solid Waste:
-
Place all non-sharp solid waste contaminated with this compound, such as gloves, weighing papers, and contaminated bench paper, into a dedicated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
-
Sharps Waste:
-
Dispose of all sharps contaminated with this compound, including needles, scalpels, and serological pipettes, in a designated, puncture-proof sharps container that is clearly labeled as containing this compound-contaminated sharps.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including unused stock solutions, cell culture media, and supernatants from experimental procedures, in a dedicated, leak-proof, and chemically compatible container.
-
Ensure the liquid waste container is clearly labeled with "Hazardous Waste: this compound" and list all solvent components and their approximate concentrations.
-
Do not mix incompatible waste streams. If this compound is dissolved in a solvent, the disposal route will be determined by the hazards of the solvent.
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to final disposal by a certified contractor.
Caption: this compound Disposal Workflow
Signaling Pathway for Safe Handling and Disposal
This diagram outlines the decision-making process and key safety considerations for handling and disposing of this compound.
Caption: Safe Handling and Disposal Pathway
Disclaimer: The information provided in this document is intended as a general guide. It is not a substitute for a formal hazard assessment or the specific disposal procedures mandated by your institution. Always prioritize the guidance of your local Environmental Health and Safety department.
References
Navigating the Safe Handling of Buntanetap in a Research Environment
For laboratory and drug development professionals, ensuring safety during the handling of investigational compounds like Buntanetap is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available—a common occurrence for drugs in clinical development—existing clinical data and standard laboratory safety protocols provide a strong foundation for safe handling, storage, and disposal procedures.
This compound, an orally available small molecule, has been shown to be well-tolerated and safe in multiple clinical trials.[1][2][3][4] This favorable clinical safety profile, however, does not replace the need for rigorous safety practices in a laboratory setting where concentrations and exposure routes may differ. The following guidelines are based on the known characteristics of this compound and general best practices for handling chemical compounds in a research environment.
Personal Protective Equipment (PPE) and Engineering Controls
Given the lack of specific toxicology data for laboratory exposure, a conservative approach to personal protection is recommended. Engineering controls should be the primary means of minimizing exposure, supplemented by appropriate PPE.
Recommended Personal Protective Equipment and Engineering Controls:
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To minimize inhalation exposure to dust or aerosols, especially when handling the powdered form of the compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |
| Hand Protection | Nitrile gloves | To prevent skin contact. Double-gloving may be considered for extended handling periods. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the compound outside of a fume hood or when there is a potential for aerosolization. |
Operational Plan: Step-by-Step Handling Procedures
A clear and concise operational plan is crucial for minimizing the risk of exposure and ensuring the integrity of the compound.
Step 1: Preparation and Weighing
-
Conduct all manipulations of powdered this compound within a certified chemical fume hood to prevent inhalation of the substance.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
Ensure all equipment is clean and dry before use.
Step 2: Solution Preparation
-
When dissolving the compound, add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
Step 3: Post-Handling
-
Thoroughly clean all equipment and the work area after handling is complete.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is essential to protect personnel and the environment. All waste generated from handling this compound should be treated as chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, weighing paper, and disposable labware should be placed in a designated, sealed chemical waste container. |
| Liquid Waste | Unused solutions containing this compound should be collected in a clearly labeled, sealed waste container. Do not dispose of down the drain. |
| Sharps | Needles and other sharps used for injections should be disposed of in a designated sharps container. |
All chemical waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting, from initial preparation to final disposal.
By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound responsibly, ensuring both personal safety and the integrity of their research. As more specific safety data becomes available, these procedures should be updated accordingly.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. This compound, a Novel Translational Inhibitor of Multiple Neurotoxic Proteins, Proves to Be Safe and Promising in Both Alzheimer's and Parkinson's Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annovis Bio's this compound Safe, Effective for High-Risk Alzheimer's Patients [synapse.patsnap.com]
- 4. Our Science [annovisbio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
